N-Benzyl-2,4,5-trichloroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,4,5-trichloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDNLQHAMGBXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Benzyl-2,4,5-trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of N-Benzyl-2,4,5-trichloroaniline, a halogenated aromatic amine. The document outlines a probable synthetic route based on established chemical principles, details the necessary precursors, and presents a hypothetical experimental protocol. Furthermore, it discusses the potential relevance of related structures in the context of drug development, particularly in the inhibition of enzymes crucial for bacterial survival.
Introduction
This compound is a derivative of 2,4,5-trichloroaniline, a compound used in the preparation of azo dyes and various agrochemicals.[1] The introduction of a benzyl group to the nitrogen atom via N-alkylation is a common synthetic step in medicinal chemistry to modify a molecule's steric and electronic properties, which can influence its biological activity. While specific literature on the synthesis of this compound is not abundant, its preparation can be reliably extrapolated from standard N-benzylation methods for anilines.[2] This guide consolidates information on the starting materials and a proposed reaction pathway.
Precursor and Product Profile
A successful synthesis begins with well-characterized starting materials. The key physical and chemical properties of the primary reactant and the final product are summarized below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2,4,5-Trichloroaniline | 636-30-6 | C₆H₄Cl₃N | 196.46 | 93-95 | [1][3][4] |
| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 | -45 to -39 | |
| This compound | Not Available | C₁₃H₁₀Cl₃N | 286.58 | Not Available | [5] |
Table 1: Physical and Chemical Properties of Key Compounds.
Proposed Synthesis of this compound
The proposed synthesis involves the nucleophilic substitution reaction between 2,4,5-trichloroaniline and benzyl chloride. This N-alkylation is a well-established method for forming a carbon-nitrogen bond.
Reaction Scheme: C₆H₂Cl₃NH₂ + C₆H₅CH₂Cl → C₆H₂Cl₃NHCH₂C₆H₅ + HCl
To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline and render it non-nucleophilic, a base is required. An excess of the aniline reactant can serve this purpose, though an auxiliary base like sodium bicarbonate is often preferred to improve yield and simplify purification.[2]
The following protocol is adapted from a well-documented procedure for the synthesis of benzylaniline and is proposed for the synthesis of this compound.[2]
Materials:
-
2,4,5-Trichloroaniline
-
Benzyl Chloride
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Suitable solvent (e.g., water, or an inert organic solvent like Toluene)
-
Saturated Salt Solution (Brine)
Procedure:
-
Reaction Setup: A flask is charged with 2,4,5-trichloroaniline (e.g., 4 moles for every 1 mole of benzyl chloride to minimize dibenzylation), sodium bicarbonate (e.g., 1.25 moles), and water.[2] The flask is equipped with a reflux condenser and a mechanical stirrer.
-
Initiation: The mixture is heated to approximately 90–95°C with vigorous stirring.
-
Addition of Benzyl Chloride: Benzyl chloride (1 mole) is added dropwise over a period of 1.5 to 2 hours to maintain control over the reaction rate and temperature.[2]
-
Reaction Completion: The reaction is allowed to proceed for approximately 4 hours at 90-95°C.[2]
-
Work-up: The mixture is cooled to room temperature. The organic layer is separated from the aqueous layer.
-
Washing and Drying: The organic phase is washed with a saturated salt solution to remove water-soluble impurities. It is then dried over anhydrous sodium sulfate.[2]
-
Purification: The excess 2,4,5-trichloroaniline is removed via vacuum distillation. The final product, this compound, can then be distilled and collected. The purity can be assessed by standard analytical techniques (NMR, GC-MS).
| Parameter | Description | Reference |
| Reactants | 2,4,5-Trichloroaniline, Benzyl Chloride | [2] |
| Stoichiometry | Excess aniline (e.g., 4:1 molar ratio to benzyl chloride) | [2] |
| Base | Sodium Bicarbonate | [2] |
| Temperature | 90–95°C | [2] |
| Reaction Time | ~4 hours | [2] |
| Anticipated Yield | 85-87% (by analogy to benzylaniline synthesis) | [2] |
Table 2: Summary of Proposed N-Benzylation Protocol.
The logical flow of the experimental protocol is illustrated below.
Biological Context for Drug Development
While this compound itself is not extensively studied, structurally related chlorinated N-benzylphenyl aniline derivatives have been investigated as potential therapeutic agents. For instance, analogues of triclosan, a well-known antimicrobial agent, have been synthesized to target the enoyl-acyl carrier protein reductase (InhA).[6] InhA is a critical enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[6] This pathway is essential for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.
The inhibition of InhA disrupts mycolic acid production, leading to cell lysis and bacterial death. This makes the FAS-II pathway a validated and attractive target for the development of new anti-tuberculosis drugs, especially in light of rising resistance to first-line treatments.[6] The exploration of N-benzylated trichloroaniline structures could yield novel inhibitors for this pathway.
The diagram below illustrates the role of the InhA enzyme in the mycobacterial fatty acid synthesis pathway and its inhibition, which serves as a target for drug development.
Conclusion
This technical guide provides a robust framework for the synthesis of this compound based on established N-alkylation methodologies. By presenting a detailed, albeit extrapolated, experimental protocol and relevant physicochemical data, this document serves as a valuable resource for researchers in organic synthesis. Furthermore, the contextualization of related compounds as potential inhibitors of critical bacterial enzymes highlights the relevance of this chemical scaffold to professionals in drug development, particularly in the search for new antimicrobial agents. The successful synthesis and subsequent biological evaluation of this and similar molecules could contribute to the discovery of novel therapeutic leads.
References
- 1. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide on the Core Mechanism of Action of N-Benzyl-2,4,5-trichloroaniline
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action of N-Benzyl-2,4,5-trichloroaniline
Introduction
This compound is a biochemical compound available for proteomics research.[1] Its molecular formula is C₁₃H₁₀Cl₃N, and it has a molecular weight of 286.58.[1] While information regarding its synthesis is available[2], dedicated studies elucidating its biological effects, signaling pathways, and overall mechanism of action are currently lacking.
This guide will, therefore, focus on the known information regarding structurally related compounds to provide a potential, albeit speculative, framework for understanding the possible biological activities of this compound. The primary focus will be on the known mechanisms of trichloroaniline derivatives.
Postulated Mechanism of Action: Insights from Trichloroaniline Analogues
Due to the absence of direct research on this compound, we turn to studies on its parent aniline structure, trichloroaniline. Research into other isomers, such as 3,4,5-trichloroaniline, has revealed a potential mechanism of toxicity that may offer insights.
A significant study on 3,4,5-trichloroaniline (TCA) has demonstrated its nephrotoxic potential in vitro.[3][4] The cytotoxicity of TCA is concentration- and time-dependent.[3][4] The proposed mechanism involves the bioactivation of TCA into toxic metabolites. This bioactivation is thought to be catalyzed by several enzyme systems, including:
-
Cytochrome P450 (CYP) enzymes: These enzymes can oxidize the aromatic ring of chloroanilines, potentially leading to the formation of reactive aminophenol metabolites.[3]
The involvement of these enzymatic pathways suggests that the toxicity of trichloroanilines is not due to the parent compound alone but rather to the formation of reactive intermediates. Furthermore, the study on 3,4,5-trichloroaniline indicates that free radicals play a role in its cytotoxic effects.[3][4] Pretreatment with antioxidants was found to reduce or completely block the cytotoxicity induced by TCA.[4]
The potential metabolic pathways for a trichloroaniline compound could include N-acetylation, N-oxidation, and aromatic ring oxidation.[3] While N-acetylation is generally considered a detoxification pathway for chloroanilines, N-oxidation and aromatic ring oxidation can lead to the formation of reactive metabolites capable of causing cellular damage.[3]
The following diagram illustrates a generalized potential bioactivation pathway for a trichloroaniline, based on the findings for 3,4,5-trichloroaniline.
Caption: Postulated bioactivation pathway of trichloroaniline leading to cellular damage.
It is crucial to emphasize that this proposed mechanism is based on a related isomer and has not been experimentally verified for this compound. The presence of the N-benzyl group could significantly alter the metabolism, distribution, and target engagement of the molecule compared to its un-substituted aniline counterpart.
Data Presentation
As there are no specific studies on the mechanism of action of this compound, no quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ, etc.) can be presented.
Experimental Protocols
Detailed methodologies for key experiments cited for the related compound, 3,4,5-trichloroaniline, are summarized below to provide a template for potential future investigations into this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay of 3,4,5-Trichloroaniline
-
Animal Model: Male Fischer 344 rats were used for the isolation of renal cortical cells.[3][4]
-
Cell Isolation: Isolated renal cortical cells (IRCC) were prepared for in vitro experiments.[3][4]
-
Incubation: IRCC (approximately 4 million cells/mL) were incubated with varying concentrations of 3,4,5-trichloroaniline (0, 0.1, 0.25, 0.5, or 1.0 mM) for durations ranging from 60 to 120 minutes.[3][4]
-
Inhibitor and Antioxidant Studies: In some experiments, IRCC were pretreated with inhibitors of cytochrome P450 (piperonyl butoxide, metyrapone), flavin monooxygenase, cyclooxygenase (indomethacin), or peroxidase (mercaptosuccinate), or with antioxidants (α-tocopherol, glutathione, ascorbate, or N-acetyl-l-cysteine) prior to the addition of 3,4,5-trichloroaniline.[3][4]
-
Cytotoxicity Assessment: Cytotoxicity was determined by measuring the release of lactate dehydrogenase (LDH) into the incubation medium.[3][4]
The following workflow diagram illustrates the general procedure for such an in vitro study.
Caption: A generalized experimental workflow for assessing in vitro cytotoxicity.
Conclusion and Future Directions
Future research should focus on:
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In vitro cytotoxicity screening in various cell lines to identify potential biological activity.
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Metabolism studies to identify the metabolites of this compound.
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Target identification studies to determine the molecular targets with which the compound or its metabolites interact.
-
Investigation of signaling pathways modulated by this compound exposure.
Such studies are essential to elucidate the core mechanism of action of this compound and to determine its potential for use in research and drug development.
References
Spectroscopic Profile of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Benzyl-2,4,5-trichloroaniline, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of published experimental data for this specific molecule, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from the known spectroscopic profiles of its constituent fragments: the N-benzyl group and the 2,4,5-trichloroaniline moiety.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts, vibrational frequencies, and mass-to-charge ratios for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.4 | s | 1H | H-3 (trichloroaniline ring) |
| ~7.3 | s | 1H | H-6 (trichloroaniline ring) |
| 7.2-7.4 | m | 5H | Phenyl protons (benzyl group) |
| ~4.5 | s | 2H | Methylene protons (-CH₂-) |
| ~4.0 | br s | 1H | Amine proton (-NH-) |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-N (trichloroaniline ring) |
| ~138 | Quaternary C (benzyl group) |
| ~132 | C-Cl |
| ~130 | C-Cl |
| ~129 | CH (benzyl group) |
| ~128 | CH (benzyl group) |
| ~127 | CH (benzyl group) |
| ~125 | C-Cl |
| ~120 | CH (trichloroaniline ring) |
| ~115 | CH (trichloroaniline ring) |
| ~48 | Methylene C (-CH₂-) |
Predicted solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2920-2850 | Medium | Aliphatic C-H stretch |
| ~1600 | Strong | Aromatic C=C stretch |
| ~1500 | Strong | Aromatic C=C stretch |
| ~1320 | Medium | C-N stretch |
| 800-700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 285/287/289/291 | High | [M]⁺ molecular ion peak (isotopic pattern due to 3 Cl atoms) |
| 194/196/198 | Medium | [M - C₇H₇]⁺ fragment |
| 91 | Very High | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. ¹H NMR spectra would be referenced to the residual solvent peak (CDCl₃ at 7.26 ppm), and ¹³C NMR spectra would be referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent, such as methanol or dichloromethane, would be introduced into the instrument. The sample would be ionized using a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass analyzer, typically a quadrupole or time-of-flight (TOF) analyzer.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Potential Biological Activity of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the potential biological activities of the novel compound N-Benzyl-2,4,5-trichloroaniline. In the absence of direct experimental data on this specific molecule, this document synthesizes information on the known bioactivities of its core chemical moieties: the 2,4,5-trichloroaniline group and the N-benzyl substituent. By examining structurally related compounds, we can infer potential therapeutic applications and guide future research.
Introduction
This compound is an aromatic amine derivative. The 2,4,5-trichloroaniline core is a known intermediate in the synthesis of dyes and pesticides[1]. The addition of an N-benzyl group can significantly modify the lipophilicity and steric profile of the parent aniline, potentially leading to novel biological interactions. This guide will delve into the predicted activities based on the toxicological and pharmacological profiles of related molecules.
Physicochemical Properties
While experimental data for this compound is not available, the properties of the parent compound, 2,4,5-trichloroaniline, are well-documented.
Table 1: Physicochemical Properties of 2,4,5-Trichloroaniline
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₃N | [2] |
| Molecular Weight | 196.46 g/mol | |
| Melting Point | 93-95 °C | |
| Boiling Point | 270 °C | |
| LogP | 3.7 | [2] |
The introduction of the benzyl group to the nitrogen atom is expected to increase the molecular weight and lipophilicity of the compound.
Potential Biological Activities
Based on the activities of related compounds, this compound could exhibit a range of biological effects, including antimicrobial, cytotoxic, and nephrotoxic properties.
Antimicrobial Activity
Derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines containing an N-benzyl group have been investigated for their antimicrobial properties. Specifically, compounds with a dichloro substituent on the phenyl ring have shown potent activity against Mycobacterium smegmatis[3]. This suggests that the N-benzyl moiety can be a key pharmacophore in designing new antimicrobial agents. Furthermore, various N-benzyl derivatives have demonstrated activity against both bacterial and fungal strains[4][5]. The combination of the N-benzyl group with the chlorinated aniline core in this compound may result in significant antimicrobial efficacy.
Cytotoxic Activity
The cytotoxic potential of this compound is another area of interest. The parent compound, 2,4,5-trichloroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[2]. Studies on 3,3-dichloro-β-lactams derived from benzyl-tethered trichloroacetamides have shown interesting cytotoxic activity against squamous cell carcinoma cell lines[6]. While the core structures are different, this highlights the potential for chlorinated benzyl-amine derivatives to possess anticancer properties.
Nephrotoxicity
A significant consideration for the development of any trichloroaniline derivative is the potential for nephrotoxicity. Among the trichloroaniline isomers, 3,4,5-trichloroaniline is recognized as the most potent nephrotoxicant in vivo and in vitro[7][8]. Studies on isolated renal cortical cells have indicated that the nephrotoxicity of 3,4,5-trichloroaniline is mediated by bioactivation via cytochrome P450, cyclooxygenase, and/or peroxidase, and involves the generation of free radicals[7][8]. It is plausible that this compound could undergo similar metabolic activation, leading to renal toxicity.
Proposed Experimental Workflows
To elucidate the biological activity of this compound, a structured experimental approach is necessary. The following workflows are proposed.
Detailed Methodologies
While specific protocols for this compound do not exist, the following established methods can be adapted for its evaluation.
Synthesis of 2,4,5-Trichloroaniline
Reaction: Reduction of 1,2,4-trichloro-5-nitrobenzene. Reagents and Conditions: Iron powder and water at 90-95 °C. Procedure:
-
Add iron powder to a reaction vessel with water and heat to 90-95 °C with stirring.
-
Add 1,2,4-trichloro-5-nitrobenzene portion-wise.
-
Monitor the reaction by Gas Chromatography (GC) until completion.
-
After cooling, extract the product with ethyl acetate.
-
Filter, separate the organic layer, and evaporate the solvent to obtain crude 2,4,5-trichloroaniline[9].
The N-benzylation step would follow standard synthetic procedures for the formation of secondary amines from anilines and benzyl halides.
In Vitro Nephrotoxicity Assay
This protocol is adapted from studies on 3,4,5-trichloroaniline[7].
Model: Isolated renal cortical cells (IRCC) from male Fischer 344 rats. Procedure:
-
Incubate IRCC (~4 million cells/mL) with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mM) for time points ranging from 60 to 120 minutes.
-
Assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the medium.
-
To investigate the mechanism, pre-treat cells with inhibitors of cytochrome P450 (e.g., piperonyl butoxide), cyclooxygenase (e.g., indomethacin), or peroxidases (e.g., mercaptosuccinate) before adding the test compound.
-
To assess the role of oxidative stress, pre-treat cells with antioxidants such as α-tocopherol, glutathione, or N-acetyl-l-cysteine.
Conclusion and Future Directions
This compound presents an intriguing scaffold for biological investigation. Based on the known activities of its constituent parts, it holds potential as an antimicrobial and cytotoxic agent. However, the high probability of nephrotoxicity, a known characteristic of trichloroanilines, must be carefully evaluated. The proposed experimental workflows provide a roadmap for the systematic evaluation of this compound's biological profile. Further research should focus on synthesizing the molecule and undertaking the screening assays outlined to determine its therapeutic potential and toxicological risks. Modification of the substitution pattern on either the aniline or the benzyl ring could be explored to optimize activity and minimize toxicity.
References
- 1. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]
- 2. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
N-Benzyl-2,4,5-trichloroaniline: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of N-Benzyl-2,4,5-trichloroaniline is not publicly available. This guide provides a framework for the systematic evaluation of these critical parameters based on established methodologies in pharmaceutical and chemical research. The information herein is intended to guide the experimental design for the characterization of this and similar novel chemical entities.
Executive Summary
This compound is a substituted aniline derivative. While its specific physicochemical properties are not yet characterized in publicly accessible literature, its structural motifs—a benzylated amine and a trichlorinated phenyl ring—suggest it is a lipophilic, largely non-polar molecule with an anticipated low aqueous solubility. Its stability is likely influenced by factors such as pH, light, and temperature, which can affect the integrity of the benzylic C-N bond and the chlorinated aromatic ring. This document outlines the standard experimental protocols for determining the aqueous and organic solvent solubility, as well as the degradation pathways and stability profile of this compound.
Predicted Physicochemical Properties
Based on its constituent parts, 2,4,5-trichloroaniline and a benzyl group, the following general properties can be inferred:
-
Solubility: The presence of three chlorine atoms and a benzyl group significantly increases the lipophilicity of the molecule. Therefore, low solubility in aqueous media is expected. Higher solubility is anticipated in non-polar organic solvents such as dichloromethane, chloroform, and ethers, and moderate solubility in polar aprotic solvents like DMSO and DMF. Some solubility in alcohols like ethanol and methanol is also expected.
-
Stability: The primary points of potential degradation are the oxidation of the aniline nitrogen and the cleavage of the C-N bond. The trichlorinated phenyl ring is expected to be relatively stable, though it may be susceptible to nucleophilic aromatic substitution under harsh conditions. The compound may exhibit sensitivity to light and oxidizing agents.
Experimental Protocols for Solubility Determination
A precise understanding of a compound's solubility is fundamental for its handling, formulation, and biological testing. The following are standard protocols for solubility assessment.
Thermodynamic Solubility in Aqueous Buffers
This experiment determines the equilibrium solubility of a compound in aqueous solutions at different pH values, which is critical for understanding its behavior in biological systems.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each pH and temperature.
Solubility in Organic and Co-Solvent Systems
This protocol is essential for identifying suitable solvents for synthesis, purification, and formulation.
Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF).
-
Sample Preparation: Prepare saturated solutions by adding an excess of the compound to each solvent.
-
Equilibration and Quantification: Follow the same equilibration and quantification steps as described for aqueous solubility.
The quantitative results from these experiments should be summarized for easy comparison.
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | Data to be determined |
| pH 4.5 Buffer | 25 | Data to be determined |
| pH 7.4 Buffer | 25 | Data to be determined |
| Water | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Dichloromethane | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Experimental Protocols for Stability Assessment
Stability testing is crucial to identify storage conditions, potential degradation products, and shelf-life.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify the likely degradation products and pathways. This information is vital for developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound and solution at 60 °C for 7 days.
-
Photolytic: Expose the solid compound and solution to UV and visible light (ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Peak Purity: Assess the peak purity of the parent compound to ensure co-eluting degradation products are not present.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Long-Term Stability Studies
These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.
Methodology:
-
Storage Conditions: Store the compound (both solid and in solution) under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, and 5 °C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Analyze the samples for the appearance of the compound, potency, and the presence of any degradation products.
The results of the stability studies should be presented in a clear, tabular format.
Table 2: Hypothetical Stability Data for this compound
| Condition | Time Point | Assay (% of Initial) | Degradation Products (% Area) |
| Forced Degradation | |||
| 0.1 M HCl, 60°C | 24 hours | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | 24 hours | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined |
| Long-Term Stability | |||
| 25°C/60% RH | 6 months | Data to be determined | Data to be determined |
| 40°C/75% RH | 6 months | Data to be determined | Data to be determined |
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Stability Assessment.
Technical Guide: N-Benzyl-2,4,5-trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2,4,5-trichloroaniline is an N-substituted derivative of 2,4,5-trichloroaniline. While data on this specific molecule is scarce, its structural components—a trichlorinated aniline core and an N-benzyl group—suggest potential applications in areas where similar compounds have shown activity, such as in the synthesis of dyes, pesticides, and as intermediates in the development of pharmacologically active molecules. The chlorinated aniline moiety is a known structural motif in various bioactive compounds, and the addition of a benzyl group can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.
This guide provides a comprehensive overview of the parent compound, 2,4,5-trichloroaniline, and a detailed, plausible experimental protocol for the synthesis of this compound.
Physicochemical Properties of 2,4,5-Trichloroaniline
Quantitative data for the precursor, 2,4,5-trichloroaniline, is summarized below. These properties are foundational for the synthesis and purification of its N-benzylated derivative.
| Property | Value | Reference |
| CAS Number | 636-30-6 | [1][2] |
| Molecular Formula | C₆H₄Cl₃N | [1][2] |
| Molecular Weight | 196.46 g/mol | [2] |
| Appearance | Grey-brown crystalline powder/chunks | |
| Melting Point | 93-95 °C | |
| Boiling Point | 270 °C | |
| IUPAC Name | 2,4,5-trichloroaniline | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 2,4,5-trichloroaniline with a suitable benzylating agent, such as benzyl chloride or benzyl bromide. The following protocol is a representative method adapted from general procedures for the N-benzylation of anilines.
3.1. Experimental Protocol: N-Benzylation using Benzyl Chloride
This procedure is based on established methods for the N-alkylation of anilines.
Materials:
-
2,4,5-Trichloroaniline
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trichloroaniline (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add sodium bicarbonate (1.5-2 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid byproducts (inorganic salts).
-
Remove the solvent from the filtrate under reduced pressure. .
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
3.2. Proposed Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for this compound, the structural motifs present in the molecule allow for some informed speculation for future research directions.
-
Antimicrobial and Antifungal Activity: Chloroaniline derivatives are known to possess antimicrobial properties. The addition of a lipophilic benzyl group could enhance membrane permeability and potentially lead to compounds with antibacterial or antifungal activity.
-
Enzyme Inhibition: The N-benzyl aniline scaffold is present in various enzyme inhibitors. Depending on its three-dimensional conformation, this compound could potentially interact with the active sites of various enzymes.
4.1. Hypothetical Signaling Pathway Interaction
Given that many small molecule drugs exert their effects by modulating signaling pathways, a logical starting point for investigating the biological activity of this compound would be to screen it against common kinase pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be a target for investigation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a chemical entity with potential for further investigation in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis based on established chemical principles and the properties of its precursor. The lack of existing data underscores the opportunity for novel research into the characterization and biological evaluation of this and related compounds. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their own investigations into the properties and potential applications of this compound.
References
literature review on substituted trichloroanilines
An in-depth technical guide on substituted trichloroanilines for researchers, scientists, and drug development professionals.
Introduction
Substituted trichloroanilines are aromatic amines that serve as crucial intermediates in the synthesis of a wide range of commercial products, including dyes, pesticides, and pharmaceuticals.[1][2] Their chemical structure, characterized by a benzene ring substituted with three chlorine atoms and an amino group, imparts specific physicochemical and biological properties. However, the aniline motif is often associated with metabolic instability and potential toxicity, presenting challenges in drug development.[3] This review provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and analytical methodologies related to substituted trichloroanilines, with a focus on their relevance to the pharmaceutical sciences.
Synthesis of Substituted Trichloroanilines
The primary method for synthesizing trichloroanilines is through the direct chlorination of aniline or its derivatives. The reaction conditions, including the choice of chlorinating agent, solvent, and temperature, can be modulated to control the regioselectivity and yield of the desired isomer.
Data Presentation: Summary of Synthetic Protocols
| Target Compound | Starting Material | Chlorinating Agent | Solvent/Diluent | Temperature | Yield | Reference |
| 2,4,6-Trichloroaniline | Aniline | Chlorine (gas) & HCl (gas) | Chlorobenzene | 100-110°C | 91.6% | [4] |
| 2,4,6-Trichloroaniline | Aniline | Sulphuryl chloride | Chlorobenzene | 110-130°C | --- | [4] |
| 2,4,6-Trichloroaniline | Aniline | Chlorine (gas) | o-dichlorobenzene | --- | 88.7% | [4] |
| 2,4,6-Trichloroaniline | Aniline Hydrochloride | Chlorine | Chloroform | 25-60°C | ~90% (max) | [5] |
| 2,4,6-Trichloroaniline | Substituted Nitrobenzene | (Reduction & Chlorination) | THF / H₂O | 120°C | --- | [1] |
Experimental Protocols: Key Experiments
Protocol 1: Preparation of 2,4,6-Trichloroaniline via Direct Chlorination [4] This protocol is adapted from a patented process for preparing 2,4,6-trichloroaniline.
-
Initial Setup: Add 37.2 g of aniline to 500 ml of chlorobenzene in a suitable reaction vessel.
-
Acidification: Pass 17.0 g of HCl gas into the mixture with cooling to form the aniline hydrochloride salt.
-
Reaction: Heat the mixture to 100°C.
-
Synchronous Addition: Meter in 462 g of chlorine gas and 148.8 g of aniline synchronously over a period of 8 hours.
-
Completion: Heat the mixture to 110°C for 1 hour to ensure the reaction goes to completion.
-
Workup: Distill off the chlorobenzene solvent under reduced pressure (20 mbar) until the bottom temperature reaches 80°C.
-
Purification: The resulting crude trichloroaniline (approx. 410 g) is purified by sublimation to yield the final product with >97% purity.
Mandatory Visualization: General Synthesis Workflow
References
- 1. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 2. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 5. A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safety and Handling of N-Benzyl-2,4,5-trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2,4,5-trichloroaniline is a derivative of 2,4,5-trichloroaniline, a compound used in the synthesis of dyes, pesticides, and other chemical intermediates. The introduction of a benzyl group to the amine can significantly alter the parent molecule's physical, chemical, and biological properties. This guide provides a detailed summary of the known information on 2,4,5-trichloroaniline and outlines projected safety and handling protocols for its N-benzylated derivative, intended for use by professionals in research and development.
Physicochemical Properties
Specific experimental data for this compound is not widely available. The properties of the parent compound, 2,4,5-trichloroaniline, are provided below for reference. The addition of the benzyl group will increase the molecular weight and likely alter the melting point, boiling point, and solubility.
Table 1: Physicochemical Properties of 2,4,5-Trichloroaniline
| Property | Value | Reference |
| CAS Number | 636-30-6 | [1][2] |
| Molecular Formula | C₆H₄Cl₃N | [1][3] |
| Molecular Weight | 196.46 g/mol | [1][3] |
| Appearance | White to cream crystals/powder | [1] |
| Melting Point | 94°C | [1] |
| Purity | >99% | [1] |
| Solubility | Insoluble in water. | [4] |
Hazard Identification and Safety Precautions
As specific toxicity data for this compound is unavailable, the hazard profile of 2,4,5-trichloroaniline should be considered as a baseline. Chloroanilines are known to be toxic.[5]
3.1 GHS Hazard Classification (Projected)
The following classification is based on the known hazards of 2,4,5-trichloroaniline and should be assumed for this compound until specific data is available.
-
Acute Toxicity: Oral, Dermal, Inhalation (Category 3)[3]
-
Specific Target Organ Toxicity (Repeated Exposure): (Category 2)[3]
-
Hazardous to the Aquatic Environment: Acute and Chronic (Category 1)[3]
Table 2: GHS Hazard and Precautionary Statements for 2,4,5-Trichloroaniline
| Code | Statement |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[3] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[3] |
| H410 | Very toxic to aquatic life with long lasting effects.[3] |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[6] |
| P273 | Avoid release to the environment.[6] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
3.2 Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Full-body protection may be required for larger quantities.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when handling the solid or creating aerosols.
3.3 Handling and Storage
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid generating dust.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Store away from heat and sources of ignition.
Experimental Protocols
The following is a proposed synthetic protocol for this compound based on general methods for the N-benzylation of anilines. This protocol has not been optimized and should be performed with caution.
4.1 Synthesis of this compound
This procedure is adapted from established methods for N-alkylation of anilines.[7]
Materials:
-
2,4,5-Trichloroaniline
-
Benzyl chloride
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Toluene
-
Ethanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Separatory funnel
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, add 2,4,5-trichloroaniline (1 equivalent), sodium bicarbonate (1.25 equivalents), and water.
-
Heat the mixture to 90-95°C with vigorous stirring.
-
Slowly add benzyl chloride (1 equivalent) from the separatory funnel.
-
Maintain the reaction at 90-95°C for several hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ligroin.
4.2 Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Visualizations
5.1 Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
5.2 Hazard Communication
Caption: Projected primary hazards and mandatory personal protective equipment.
Biological Activity and Toxicity
The toxicological properties of this compound have not been fully investigated. However, chloroanilines are known to exhibit toxicity.[5] The parent compound, 2,4,5-trichloroaniline, is toxic by inhalation and if swallowed, and may cause damage to organs through prolonged or repeated exposure.[4] Most arylamines are poisons to the blood-making system.[4] Kidney and liver damage have been reported in test animals exposed to aniline.[4]
The introduction of the benzyl group may alter the toxicological profile. It is crucial to assume that this compound is at least as toxic as 2,4,5-trichloroaniline and handle it accordingly. Further research is required to determine the specific biological activities and toxicological profile of this compound.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[8]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Immediate medical attention is required.[8]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[8]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[8]
Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life, so prevent it from entering drains or waterways.[8]
Conclusion
This compound is a compound with limited available data. This guide provides a framework for its safe handling, synthesis, and disposal based on the properties of its parent compound and general chemical principles. It is imperative that researchers treat this compound with extreme caution and conduct thorough risk assessments before use. Further studies are essential to fully characterize its physicochemical properties, biological activity, and toxicity.
References
- 1. 2,4,5 Tri Chloroaniline – MDCPL – Mahatme Dye Chem Private Limited [mdcplindia.com]
- 2. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]
- 3. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
N-Benzyl-2,4,5-trichloroaniline molecular weight and formula
An In-depth Technical Profile of N-Benzyl-2,4,5-trichloroaniline
This document provides a detailed overview of the chemical and physical properties of this compound, a compound of interest for researchers and professionals in drug development and proteomics.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a range of experimental and analytical procedures.
| Property | Value |
| Molecular Formula | C13H10Cl3N[1] |
| Molecular Weight | 286.58 g/mol [1] |
Structural and Stoichiometric Relationship
The molecular structure of this compound is composed of a trichlorinated aniline moiety and a benzyl group. The relationship between these constituent parts and the overall molecular formula is illustrated in the following diagram.
Caption: Logical relationship of this compound's constituent groups to its molecular formula.
References
A Theoretical and Methodological Guide to the Analysis of N-Benzyl-2,4,5-trichloroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive theoretical framework for the study of N-Benzyl-2,4,5-trichloroaniline, a molecule of interest in synthetic chemistry and potentially in materials science and drug development. Due to the limited availability of direct experimental and theoretical data on this specific compound, this document outlines a robust computational and synthetic approach based on established methodologies for analogous structures, such as N-benzylaniline and other polychlorinated aromatic compounds. The guide details proposed protocols for synthesis, computational analysis using Density Functional Theory (DFT), and the expected nature of the results, including structural parameters, vibrational spectra, and electronic properties. All quantitative data and procedural workflows are presented in a structured format to facilitate research and development efforts.
Introduction
This compound is an N-alkylated derivative of 2,4,5-trichloroaniline. Polychlorinated anilines are significant precursors and intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The introduction of a benzyl group to the nitrogen atom can significantly alter the molecule's steric and electronic properties, influencing its reactivity, biological activity, and toxicity. Anilines and their derivatives are widely used in industrial chemistry.[1][2]
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the molecular properties of such compounds. These computational approaches provide deep insights into geometric structures, vibrational frequencies, and electronic characteristics, which are crucial for predicting chemical behavior and guiding experimental design.[3] This guide establishes a complete theoretical workflow to characterize this compound, bridging the current information gap in the scientific literature.
Molecular Properties and Synthesis
The fundamental physicochemical properties of this compound are summarized below. A reliable synthetic protocol is essential for obtaining the compound for experimental validation of theoretical predictions.
Physicochemical Data
Basic molecular information for this compound has been compiled from available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀Cl₃N | [4] |
| Molecular Weight | 286.58 g/mol | [4] |
| IUPAC Name | This compound | PubChem |
| Parent Compound (Aniline) | 2,4,5-Trichloroaniline | [5] |
| Parent Compound MW | 196.46 g/mol | [5] |
Proposed Synthetic Protocol: N-Alkylation
The synthesis of this compound can be achieved via the direct N-alkylation of 2,4,5-trichloroaniline with benzyl chloride in the presence of a weak base to neutralize the HCl byproduct.
Experimental Protocol:
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,5-trichloroaniline (1.96 g, 10 mmol) and acetonitrile (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the suspension.
-
Addition of Alkylating Agent: Add benzyl chloride (1.39 g, 1.2 mL, 11 mmol) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Final Product: Purify the final product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
Caption: Proposed synthetic workflow for this compound.
Theoretical Studies: A Computational Framework
A comprehensive theoretical investigation using Density Functional Theory (DFT) is proposed to elucidate the structural and electronic properties of the title compound.
Computational Methodology
This protocol is based on methodologies successfully applied to the parent N-benzylaniline molecule.[3]
Experimental Protocol:
-
Software: All calculations will be performed using the Gaussian 09 or a later program package.
-
Theoretical Level: The geometry of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.
-
Frequency Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to enable the prediction of FT-IR and FT-Raman spectra.
-
Electronic Property Analysis:
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, donor-acceptor interactions, and hyperconjugative stability.[3]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the HOMO-LUMO energy gap, which is a critical parameter for assessing chemical reactivity and kinetic stability.[3]
-
Molecular Electrostatic Potential (MESP): To map the electron density surface and identify sites susceptible to electrophilic and nucleophilic attack.[3]
-
Caption: Workflow for the proposed theoretical analysis of the target molecule.
Anticipated Quantitative Data
Based on studies of related molecules, the following tables summarize the expected results from the proposed DFT calculations. These serve as a predictive baseline for future experimental and computational work.
Table 1: Predicted Optimized Structural Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-N (Aniline Ring) | ~1.41 |
| C-N (Benzyl Group) | ~1.46 | |
| N-H | ~1.01 | |
| C-Cl | ~1.74 - 1.75 | |
| Bond Angles (°) | C-N-C | ~120 - 123 |
| C-N-H | ~115 - 118 | |
| Dihedral Angle (°) | C-C-N-C | ~45 - 60 |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3400 - 3450 | Medium (IR) |
| Aromatic C-H Stretch | 3050 - 3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2900 - 2980 | Medium (IR) |
| C=C Aromatic Stretch | 1580 - 1610 | Strong (IR & Raman) |
| C-N Stretch | 1280 - 1320 | Strong (IR) |
| C-Cl Stretch | 1050 - 1100 | Strong (IR) |
Table 3: Predicted Electronic Properties
| Parameter | Predicted Value | Significance |
| E(HOMO) | ~ -5.8 eV | Electron-donating ability |
| E(LUMO) | ~ -0.9 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.9 eV | High kinetic stability, low reactivity |
| Dipole Moment (μ) | ~ 2.5 - 3.0 Debye | Moderate polarity |
Analysis of Electronic Structure
The electronic properties determine the molecule's reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO is expected to be localized primarily on the electron-rich trichloroaniline ring, particularly the nitrogen atom's lone pair. The LUMO is anticipated to be distributed across the aromatic rings. A large HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) signifies high kinetic stability and low chemical reactivity. The predicted large gap suggests this compound is a stable molecule.
Caption: Conceptual diagram of a HOMO-LUMO interaction in a chemical reaction.
Natural Bond Orbital (NBO) Analysis
NBO analysis is expected to reveal significant hyperconjugative interactions. Key interactions would include the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the trichloroaniline ring (LP(N) → π*(C-C)), which contributes to the stability of the molecule. Additionally, interactions involving the chlorine lone pairs and the ring's antibonding orbitals will influence the electronic landscape. These charge transfer events are fundamental to the molecule's overall stability and electronic distribution.
Conclusion
This guide presents a comprehensive theoretical and methodological framework for the characterization of this compound. By leveraging established DFT methods that have been validated on similar molecular systems, we propose a clear pathway to determine the compound's structural, vibrational, and electronic properties. The provided protocols for synthesis and computational analysis, along with the anticipated quantitative data, offer a robust starting point for researchers. This work aims to stimulate further investigation into this and related polychlorinated N-benzylanilines, which may hold potential in various fields of chemical and biomedical science.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Benzyl-2,4,5-trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-Benzyl-2,4,5-trichloroaniline. The methodologies described herein are based on established analytical techniques for related chloroaniline compounds and serve as a comprehensive guide for laboratory personnel.
Introduction
This compound (MW: 286.58 g/mol , Formula: C₁₃H₁₀Cl₃N) is an aromatic amine of interest in various fields, including chemical synthesis and drug development.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. This application note details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, which are robust techniques for the analysis of such compounds.
Analytical Methods Overview
Several chromatographic techniques are suitable for the analysis of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for the identification and quantification of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of aniline compounds.
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: A versatile and widely used technique for the separation and quantification of a broad range of compounds. The PDA detector provides spectral information, aiding in peak identification and purity assessment.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of trichloroaniline isomers using chromatographic methods. These values can be considered as a benchmark for the development and validation of a method for this compound.
Table 1: HPLC-PDA Performance Data for Trichloroaniline Isomers
| Parameter | Typical Value |
| Linear Range | 0.1 - 30 µg/mL[2] |
| Limit of Detection (LOD) | 0.005 µg/mL[2] |
| Recoveries | 88% - 98%[2] |
| Relative Standard Deviation (RSD) | 0.3% - 3.2%[2] |
Table 2: General Performance of GC-based Methods for Aniline Derivatives
| Parameter | GC/MS | GC/MS-MS |
| Sensitivity | Standard | High (up to 10-fold higher than GC/MS)[3] |
| Precision | Good | Similar to GC/MS in the tested range[3] |
| Sample Preparation | Liquid-Liquid Extraction often required[3] | Liquid-Liquid Extraction often required[3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of this compound. Method optimization and validation are essential.
Objective: To identify and quantify this compound in a given sample.
Materials and Reagents:
-
This compound standard
-
High-purity solvents (e.g., hexane, acetone)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
GC vials with inserts
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetone.
-
Perform serial dilutions to prepare calibration standards in the expected concentration range of the samples.
-
-
Sample Preparation (General Liquid-Liquid Extraction):
-
Take a known volume of the sample (e.g., 100 mL of a water sample).
-
Adjust the pH to basic (e.g., pH 11-12) using NaOH.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 10°C/min to 200°C, hold for 2 min
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
Transfer Line Temperature: 300°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by creating a calibration curve from the standard solutions.
-
High-Performance Liquid Chromatography (HPLC-PDA) Protocol
This protocol provides a starting point for developing an HPLC method for this compound.
Objective: To separate and quantify this compound.
Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
0.22 µm or 0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1000 µg/mL) of this compound in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detector:
-
Detection Wavelength: Set to the maximum absorbance of this compound (determine by running a UV-Vis spectrum of a standard). A wavelength of 254 nm can be a good starting point.
-
Acquisition Range: 200-400 nm to obtain the full spectrum.
-
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and compare its UV spectrum with that of the standard.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
-
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for HPLC-PDA analysis.
References
Application Notes and Protocols: N-Benzyl-2,4,5-trichloroaniline as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Benzyl-2,4,5-trichloroaniline as a key intermediate in organic synthesis. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory preparation and application.
Introduction
This compound is a halogenated aromatic amine that serves as a versatile building block in the synthesis of various organic molecules. The presence of the trichlorinated phenyl ring and the N-benzyl group provides a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Derivatives of chlorinated N-benzylanilines have shown promise as antimicrobial agents, highlighting the potential of this intermediate in the discovery of new therapeutic agents.[1][2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₃N | --INVALID-LINK-- |
| Molecular Weight | 286.58 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge of similar compounds |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: Reductive Amination and Direct N-Alkylation.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 2,4,5-trichloroaniline and benzaldehyde via reductive amination. This method is often favored for its high selectivity and mild reaction conditions.[3][4][5]
Materials:
-
2,4,5-Trichloroaniline
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2,4,5-trichloroaniline (1.0 eq). Dissolve the aniline in anhydrous DCM (or MeOH).
-
Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution at room temperature with stirring.
-
Formation of Imine (optional intermediate step): Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: In a separate flask, prepare a solution or suspension of the reducing agent. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. If using NaBH₄ in methanol, cool the reaction mixture to 0 °C before the slow addition of the reducing agent (1.5 eq).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield: Yields for similar reductive amination reactions are typically in the range of 70-95%.[3][4]
Protocol 2: Synthesis via Direct N-Alkylation
This protocol outlines the synthesis of this compound through the direct N-alkylation of 2,4,5-trichloroaniline with benzyl chloride in the presence of a base.
Materials:
-
2,4,5-Trichloroaniline
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for filtration and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2,4,5-trichloroaniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (or DMF).
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Yield: N-alkylation reactions of this type typically provide yields ranging from 60-85%, depending on the substrate and reaction conditions.
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of biologically active molecules. The chlorinated aniline moiety is a known pharmacophore in various therapeutic areas. Derivatives of N-benzylanilines have demonstrated a range of biological activities, including antibacterial and antifungal properties.[2][6][7]
Potential Biological Activities of Derivatives
| Compound Class | Biological Activity | Organism(s) | Potency (MIC/IC₅₀/EC₅₀) | Reference |
| N-Benzylaniline Derivatives | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 6.25 - 12.5 µM | [2] |
| Schiff bases of 2,4,5-trichloroaniline | Antifungal | Rhizoctonia solani, Macrophomina phaseolina | EC₅₀: 0.99 - 190.51 µg/mL | [7] |
| Chlorinated N-benzyl-quinoxaline derivatives | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Fungal pathogens | Promising activity compared to standard drugs | [6] |
| N-benzyl piperidine derivatives | HDAC/AChE inhibitors | - | HDAC IC₅₀: 0.17 - 0.45 µM; AChE IC₅₀: 3.22 - 6.89 µM | [8] |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Logical Relationship for Drug Discovery Application
Caption: Drug discovery workflow using the intermediate.
References
- 1. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. theaspd.com [theaspd.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzyl-2,4,5-trichloroaniline: An Unexplored Scaffold in Medicinal Chemistry
Initial research into the medicinal chemistry applications of N-Benzyl-2,4,5-trichloroaniline reveals a significant gap in the scientific literature. While the parent compound, 2,4,5-trichloroaniline, and other N-benzyl aniline derivatives have been investigated for various biological activities, this compound itself remains a largely uncharacterized molecule from a pharmacological perspective.
Currently, there is no publicly available data on the specific biological targets, mechanisms of action, or therapeutic applications of this compound. The compound is listed in chemical databases, confirming its existence and basic physicochemical properties, but its potential role in drug discovery and development is yet to be explored.[1]
Related Compounds and Potential Areas of Investigation
While direct information is lacking, the known activities of structurally related compounds may offer insights into potential, yet unproven, applications for this compound.
1. Antibacterial Agents: N-benzyl aniline derivatives have shown promise as antibacterial agents. A patent discloses a series of N-benzyl aniline derivatives with demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] Although the specific substitution pattern of this compound is not described in this patent, the general structural motif suggests that it could be a candidate for antibacterial screening.
2. Enzyme Inhibition in Tuberculosis: The synthesis of chlorinated N-benzylphenyl aniline derivatives has been explored in the context of developing new treatments for tuberculosis. These compounds are designed as inhibitors of InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.[3] This line of research suggests that this compound could be evaluated for its potential as an anti-tubercular agent.
3. General Considerations for Chloro-Containing Compounds: The presence of chlorine atoms in drug molecules is a common feature in medicinal chemistry, often influencing factors such as metabolic stability, lipophilicity, and binding affinity.[4] The trichlorinated phenyl ring of this compound is a key structural feature that would be expected to significantly impact its biological properties.
Future Directions and Experimental Protocols
Given the absence of specific data, the following section outlines hypothetical experimental protocols that could be employed to investigate the medicinal chemistry applications of this compound.
Synthesis of this compound
A potential synthetic route to this compound would involve the N-alkylation of 2,4,5-trichloroaniline with a benzyl halide.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trichloroaniline (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (1.5-2 equivalents), to the solution.
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Experimental Workflow for Biological Screening
The following workflow could be used to screen this compound for potential biological activities.
Figure 1. Proposed experimental workflow for the synthesis and biological evaluation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving N-Benzyl-2,4,5-trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Benzyl-2,4,5-trichloroaniline, a compound of interest in medicinal chemistry and materials science. The protocols are based on established methods for the N-alkylation of anilines, adapted for the specific substrate 2,4,5-trichloroaniline.
I. Introduction
This compound is a derivative of 2,4,5-trichloroaniline, a compound with a history of industrial applications. The introduction of a benzyl group can significantly alter the molecule's biological and physical properties, opening avenues for its investigation as a potential scaffold in drug discovery or as a precursor for novel organic materials. The synthesis of N-benzyl aniline derivatives is a common transformation in organic chemistry, often explored for the development of compounds with antibacterial or other therapeutic activities.[1] This document outlines a general and adaptable protocol for the preparation of this compound.
II. Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of 2,4,5-trichloroaniline with a benzylating agent, such as benzyl chloride or benzyl bromide. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reaction Scheme:
Caption: General reaction scheme for the N-benzylation of 2,4,5-trichloroaniline.
III. Experimental Protocols
A. Synthesis of the Precursor: 2,4,5-Trichloroaniline
The starting material, 2,4,5-trichloroaniline, can be synthesized from 1,2,4-trichloro-5-nitrobenzene via reduction.[2]
Protocol 1: Reduction of 1,2,4-Trichloro-5-nitrobenzene
-
Materials:
-
1,2,4-Trichloro-5-nitrobenzene
-
Iron powder
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a reaction vessel, add iron powder and water.
-
Heat the mixture to 90-95 °C with stirring.
-
Add 1,2,4-trichloro-5-nitrobenzene portion-wise while maintaining the temperature.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., GC or TLC).
-
Once the reaction is complete, allow the mixture to cool slightly.
-
Extract the product with ethyl acetate.
-
Filter the mixture and separate the organic layer.
-
Evaporate the solvent to obtain crude 2,4,5-trichloroaniline.[2]
-
The crude product can be purified by recrystallization or column chromatography.
-
B. N-Benzylation of 2,4,5-Trichloroaniline
This protocol is adapted from general methods for the N-alkylation of anilines.[3][4]
Protocol 2: Synthesis of this compound
-
Materials:
-
2,4,5-Trichloroaniline
-
Benzyl chloride (or benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trichloroaniline in a suitable solvent (e.g., acetone or DMF).
-
Add a base, such as potassium carbonate or sodium bicarbonate, to the mixture.
-
To this stirred suspension, add benzyl chloride (or benzyl bromide) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or a suitable temperature (e.g., 60-80 °C for DMF) and maintain for several hours (e.g., 6-9 hours).[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
IV. Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.
Table 1: Reaction Conditions for the Synthesis of 2,4,5-Trichloroaniline [2]
| Parameter | Value |
| Starting Material | 1,2,4-Trichloro-5-nitrobenzene |
| Reagents | Iron, Water |
| Temperature | 90 - 95 °C |
| Solvent | Water/Ethyl Acetate (for extraction) |
| Reported Yield | ~82.8% |
Table 2: General Conditions for N-Benzylation of Substituted Anilines
| Starting Aniline | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 2-bromo-5-nitroaniline | Benzyl chloroformate | - | - | - | Exclusive N-benzylation | [4] |
| 4-chloro-3-nitroaniline | Benzyl chloroformate | - | - | - | 53% (N-benzyl), 27% (N,N-dibenzyl) | [4] |
| General Anilines | Benzyl Halide | K₂CO₃ | Acetone | 60 °C | - | [3] |
| General Anilines | Benzyl Halide | NEt₃ | DCM | 0 °C to r.t. | - | [3] |
V. Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, purified product and its subsequent analysis can be visualized as follows:
Caption: Workflow for the synthesis and characterization of this compound.
VI. Safety Precautions
-
2,4,5-Trichloroaniline and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be performed in a well-ventilated fume hood.
-
Benzyl halides are lachrymatory and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This document provides a foundational guide for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as the choice of base, solvent, temperature, and reaction time, to achieve the desired yield and purity.
References
Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-Benzyl-2,4,5-trichloroaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. The following methods are based on established techniques for the purification of analogous diarylamines and trichloroanilines and can be adapted to achieve high purity of the target compound.
Introduction
This compound is a diarylamine that, like many organic compounds synthesized in the laboratory, requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature of the impurities and the scale of the reaction. The two most common and effective techniques for purifying solid organic compounds like this compound are column chromatography and recrystallization. Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase, while recrystallization is an effective method for purifying crystalline solids based on differences in solubility.
Purification Strategies
A general workflow for the purification of this compound involves an initial workup of the reaction mixture followed by one or more purification steps. The crude product is typically first isolated by extraction and then subjected to either column chromatography for complex mixtures or direct recrystallization if the crude product is of reasonable purity.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities. Silica gel is the recommended stationary phase for this class of compounds.
Materials:
-
Crude this compound
-
Solvent system (e.g., Hexanes/Ethyl Acetate or Chloroform/Hexane)[2][3]
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate) is often effective.[2]
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[4][5] This method is effective for removing small amounts of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[6][7]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Protocol:
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are good starting points for anilines.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The dissolved compound will begin to crystallize. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.
Data Presentation
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Ratios (v/v) | Reference |
| Column Chromatography | Silica Gel (230-400 mesh) | Ethyl Acetate / Hexanes | 1:4 to 1:1 | [1][8] |
| Silica Gel | Chloroform / Hexane | Not specified | [3] | |
| Recrystallization | - | Ethanol | - | [7] |
| - | Ethanol / Water | Variable | [6] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trichloroanilines are potentially toxic and should be handled with care.[9] Avoid inhalation, ingestion, and skin contact.
References
- 1. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
Application Notes and Protocols for N-Benzyl-2,4,5-trichloroaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-Benzyl-2,4,5-trichloroaniline as a versatile building block for the synthesis of novel agrochemicals. This document outlines a prospective synthetic pathway for a new-generation fungicide, including detailed experimental protocols, hypothetical biological data, and workflow visualizations to guide researchers in this promising area of agrochemical development.
Introduction
The N-benzyl-polychloroaniline scaffold is an emerging pharmacophore in the design of modern pesticides. The combination of the lipophilic benzyl group and the electron-deficient trichlorinated aniline ring offers a unique chemical space for developing active ingredients with potential fungicidal, herbicidal, or insecticidal properties. This compound, in particular, serves as a key intermediate, leveraging the known bioactivity of 2,4,5-trichloroaniline derivatives. Research into related structures, such as N-(2,4,5-trichlorophenyl)-sulfonamides, has demonstrated significant fungicidal activity, underscoring the potential of this chemical class.
This document proposes the synthesis and evaluation of a novel pyrazole carboxamide fungicide derived from this compound. Pyrazole carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.
Proposed Target Agrochemical: A Novel Pyrazole Carboxamide Fungicide
Systematic Name: 1-methyl-N-(phenyl(2,4,5-trichlorophenyl)methyl)-1H-pyrazole-4-carboxamide
This novel compound is hypothesized to exhibit potent fungicidal activity by targeting the succinate dehydrogenase enzyme complex in pathogenic fungi. The this compound moiety is designed to optimize the binding affinity and transport of the molecule to its target site.
Synthetic Pathway
The synthesis of the target pyrazole carboxamide can be achieved through a two-step process starting from this compound. The first step involves the acylation of the secondary amine with a pyrazole acyl chloride, followed by purification.
Caption: Synthetic route to the target pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-N-(phenyl(2,4,5-trichlorophenyl)methyl)-1H-pyrazole-4-carboxamide
Materials:
-
This compound (1.0 eq)
-
1-Methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add a solution of 1-Methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure target compound.
Protocol 2: In Vitro Fungicidal Activity Assay
Materials:
-
Synthesized pyrazole carboxamide fungicide
-
Target fungal pathogens (e.g., Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
Procedure:
-
Prepare stock solutions of the synthesized fungicide in DMSO.
-
Prepare PDA medium and autoclave.
-
Cool the PDA to approximately 50°C and add the fungicide stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the EC50 (Effective Concentration for 50% inhibition) value using probit analysis.
Data Presentation
Table 1: Hypothetical Fungicidal Activity of this compound Derived Pyrazole Carboxamide
| Compound ID | Target Fungus | EC50 (µg/mL) |
| Proposed Fungicide | Botrytis cinerea | 0.85 |
| Proposed Fungicide | Alternaria solani | 1.20 |
| Standard Fungicide A | Botrytis cinerea | 1.50 |
| Standard Fungicide A | Alternaria solani | 2.10 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow from synthesis to biological evaluation.
Hypothetical Mode of Action: SDHI Signaling Pathway
Caption: Proposed mechanism of action via inhibition of the fungal respiratory chain.
Conclusion
This compound represents a promising and underexplored starting material for the development of novel agrochemicals. The proposed synthesis of a pyrazole carboxamide fungicide highlights a viable pathway for creating new active ingredients. The detailed protocols and conceptual frameworks provided in these notes are intended to facilitate further research and innovation in the field of crop protection.
Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of N-Benzyl-2,4,5-trichloroaniline and related structures for the exploration of their biological activities. This document includes synthetic protocols, biological screening methodologies, and a summary of reported quantitative data.
Introduction
This compound is a chemical compound with a molecular formula of C13H10Cl3N and a molecular weight of 286.58[1]. Its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. The structural motif of N-benzyl aniline is prevalent in compounds targeting various diseases, including infectious diseases and cancer. The N-benzyl group can be crucial for activity, with substitutions on this group significantly influencing the biological effect[2]. This document outlines the synthesis of derivatives and protocols for screening their biological potential, particularly focusing on antimicrobial and anticancer applications.
Synthesis of N-Benzyl Aniline Derivatives
The synthesis of N-benzyl aniline derivatives can be achieved through several methods. A common approach involves the condensation of a primary amine with an aldehyde, followed by reduction.
Protocol 1: Reductive Amination for N-Benzyl Aniline Synthesis[3]
This protocol describes a general two-step process for the synthesis of N-benzyl aniline derivatives.
Step 1: Imine Formation
-
Dissolve the substituted aniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in an appropriate solvent (e.g., an alcohol-based solvent).
-
Stir the mixture at room temperature for 10 minutes to prepare a solution or suspension.
-
Slowly heat the reaction mixture to 70°C and continue stirring for 6-9 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the aniline is completely consumed.
-
Cool the reaction mixture to 4°C and maintain this temperature for 12 hours to allow for precipitation.
-
Collect the resulting solid (the imine intermediate) by suction filtration.
-
Wash the filter cake twice with cold methanol.
-
Dry the product under reduced pressure at 50°C.
Step 2: Reduction to the N-Benzyl Aniline
-
Add the synthesized imine (compound iii from step 1) to a reaction solvent (e.g., a polar aprotic solvent).
-
Stir the mixture at room temperature.
-
Slowly add an aqueous solution of sodium borohydride (1-3 molar equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 0.5-1 hour.
-
Add dichloromethane (CH2Cl2) and continue stirring for another 0.5-1 hour.
-
Monitor the reaction by TLC until the imine is completely consumed.
-
Quench the reaction by pouring the solution into crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with purified water and a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) for 2 hours.
-
Remove the solvent by evaporation under reduced pressure at 60°C to obtain the final N-benzyl aniline derivative.
Biological Screening Protocols
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[4]
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar plates
-
Bacterial and fungal strains
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMF)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Sterile cork borer
Procedure:
-
Prepare a microbial inoculum of the test organisms (bacteria or fungi) and spread it evenly over the surface of the nutrient agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a specific concentration (e.g., 100 µg/ml) of the synthesized compound solution into the wells.
-
Use the solvent (e.g., DMF) as a negative control and standard antimicrobial agents as positive controls in separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Microtiter plates (96-well)
-
Bacterial or fungal inoculum
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds
-
Standard antimicrobial agents
Procedure:
-
Perform serial dilutions of the synthesized compounds in the growth medium in the wells of a microtiter plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no microbial growth).
Quantitative Data Summary
The following tables summarize the reported biological activities of various N-benzyl aniline and related derivatives.
Table 1: Antibacterial Activity of N-Benzyl Aniline Derivatives [3]
| Compound | Target Organism | MIC (µM) |
| N-benzyl aniline derivative 1 | Gram-positive bacteria | Moderate to strong activity |
| N-benzyl aniline derivative 2 | Gram-negative bacteria | Low activity (≥200 µM) |
| N-benzyl aniline derivative 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | Good inhibitory activity |
Table 2: Antifungal Activity of N-Benzyl Aniline and Related Derivatives
| Compound Class | Target Fungi | Activity | Reference |
| 1-[2-(N-methyl-N-substituted-benzyl)amino-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazoles | Trichophyton rubrum, Microsporum canis | Potent activity, some comparable to econazole | [4] |
| Schiff bases of 5-Chloro-Isopropyl Benzaldehyde | Various fungi | Moderate activity | [5] |
| Triazole derivatives with benzyl group | Eight human pathogenic fungi | Compounds 1a, 1q, and 1r showed notable activity | [6] |
Table 3: Anticancer and Other Biological Activities
| Compound Class | Target | IC50/Activity | Reference |
| N-benzyl piperidinol derivatives | USP7 inhibitor | L55: IC50 = 40.8 nM | [7] |
| N-Benzoyl-2-hydroxybenzamides | P. falciparum (K1 strain), Trypanosomes, Leishmania | Compound 1d showed excellent anti-leishmanial activity | [8] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, MCF7, HCT116, PC3 cancer cell lines | Compounds 9b and 9d showed excellent activity (IC50 < 3 µM for MCF7 and PC3) | [9] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and pathways.
Inhibition of InhA in Mycobacterium tuberculosis
Some N-benzyl aniline derivatives have been identified as inhibitors of InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death.
Caption: Inhibition of the InhA enzyme by this compound derivatives.
USP7 Inhibition Pathway in Cancer
Certain N-benzyl piperidinol derivatives act as potent inhibitors of Ubiquitin-specific-processing protease 7 (USP7). USP7 is a deubiquitinase that stabilizes several oncoproteins, including MDM2 and DNMT1. Inhibition of USP7 leads to the degradation of these oncoproteins, resulting in the stabilization of the tumor suppressor p53 and subsequent cell cycle arrest and apoptosis.
Caption: Mechanism of anticancer activity via USP7 inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for synthesis and screening of this compound derivatives.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are accessible, and the biological screening protocols are well-established. The diverse biological activities reported for this class of compounds, including potent antimicrobial and anticancer effects, underscore the value of continued research and development in this area. The provided protocols and data serve as a valuable resource for researchers initiating or advancing projects involving this versatile chemical scaffold.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Synthesis and Antifungal Activities of 1-[2-(N-methyl-N-substituted-benzyl)amino-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazoles [jcps.bjmu.edu.cn]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. N-benzyl aniline derivatives have emerged as a promising class of compounds exhibiting potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] These compounds offer a versatile scaffold for chemical modification, allowing for the optimization of their biological activity. This document provides detailed application notes on N-benzyl aniline derivatives, summarizing their antibacterial efficacy, outlining experimental protocols for their synthesis and evaluation, and visualizing key processes.
Data Presentation: Antibacterial Activity of N-benzyl Aniline Derivatives
The antibacterial efficacy of N-benzyl aniline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following table summarizes MIC values for a selection of N-benzyl aniline derivatives against various bacterial strains, compiled from the literature.
| Compound Type | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| N-benzyl tricyclic indolines | Staphylococcus aureus (MSSA) | - | 1.56 - >25 | [2] |
| N-benzyl tricyclic indolines | Staphylococcus aureus (MRSA) | - | 3.13 - >25 | [2] |
| Benzyl phenyl sulfide derivatives | Staphylococcus aureus | 2 - 64 | - | [3] |
| Benzyl phenyl sulfide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 64 | - | [3] |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa | 0.002 - 0.016 | - | [4] |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Staphylococcus epidermidis | 0.002 - 0.016 | - | [4] |
| Benzyl guanidine derivatives | Staphylococcus aureus | 0.5 - >256 | - | [5] |
| Benzyl guanidine derivatives | Escherichia coli | 1 - >256 | - | [5] |
| N-benzyl aniline derivatives | Bacillus cereus | - | Moderate to Strong Activity | [1] |
| N-benzyl aniline derivatives | Enterococcus faecium | - | Moderate to Strong Activity | [1] |
| N-benzyl aniline derivatives | Staphylococcus aureus | - | Moderate to Strong Activity | [1] |
| N-benzyl aniline derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | - | Moderate to Strong Activity | [1] |
| N-benzyl aniline derivatives | Escherichia coli | - | ≥200 | [1] |
| N-benzyl aniline derivatives | Pseudomonas aeruginosa | - | ≥200 | [1] |
Experimental Protocols
I. General Protocol for the Synthesis of N-benzyl Aniline Derivatives
This protocol describes a common method for the synthesis of N-benzyl aniline derivatives via reductive amination.
Materials:
-
Substituted aniline
-
Substituted benzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Schiff Base Formation:
-
Dissolve the substituted aniline (1.0 eq) in an alcohol solvent such as methanol or ethanol.
-
Add the substituted benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 70°C for 2-4 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Reduction of the Schiff Base:
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl aniline derivative.
-
-
Characterization:
-
Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]
Materials:
-
Synthesized N-benzyl aniline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[1]
-
96-well microtiter plates[1]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, tetracycline)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized N-benzyl aniline derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of compound concentrations.
-
-
Inoculation:
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
Add 10 µL of the diluted bacterial suspension to each well, bringing the final volume to 110 µL.
-
-
Controls:
-
Include a positive control (a known antibiotic) to ensure the assay is working correctly.
-
Include a negative control (wells with MHB and inoculum only) to confirm bacterial growth.
-
Include a sterility control (wells with MHB only) to check for contamination.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.[1]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
-
Visualizations
Synthesis Workflow of N-benzyl Aniline Derivatives
Caption: General workflow for the synthesis of N-benzyl aniline derivatives.
Proposed Mechanism of Action: Bacterial Membrane Disruption
Caption: Postulated mechanism of antibacterial action via membrane disruption.
References
- 1. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-2,4,5-trichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Benzyl-2,4,5-trichloroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic routes for this compound are:
-
Direct N-Alkylation: This method involves the reaction of 2,4,5-trichloroaniline with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. This is a classical and straightforward approach.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between 2,4,5-trichloroaniline and benzylamine. This method is often employed for challenging substrates and can offer higher selectivity and yields under optimized conditions.
Q2: What are the typical challenges encountered in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low reaction yield: This can be due to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Formation of N,N-dibenzyl-2,4,5-trichloroaniline: Over-alkylation of the aniline nitrogen can lead to the formation of this undesired byproduct, which can be difficult to separate from the desired product.[1]
-
Difficult purification: The crude product may contain unreacted starting materials, the dibenzylated byproduct, and other impurities, making purification by crystallization or chromatography challenging.
-
Reaction stalling: The reaction may not proceed to completion, leaving a significant amount of starting material.
Q3: How can I minimize the formation of the N,N-dibenzylated byproduct?
A3: To minimize the formation of N,N-dibenzyl-2,4,5-trichloroaniline, consider the following strategies:
-
Use a molar excess of the aniline: Employing an excess of 2,4,5-trichloroaniline relative to the benzyl halide can favor the mono-benzylation product.[1]
-
Slow addition of the benzylating agent: Adding the benzyl halide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second benzylation.[1]
-
Control of reaction temperature: Lowering the reaction temperature may help to control the rate of the second benzylation reaction more effectively than the first.
-
Choice of a weaker base: Using a milder base might decrease the rate of the second alkylation.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method will depend on the impurity profile of the crude product.
-
Recrystallization: This is a common method for purifying solid compounds. The selection of an appropriate solvent system is crucial. Common solvents for the recrystallization of N-benzyl anilines include ethanol, or mixtures like hexane/ethyl acetate and hexane/THF.
-
Column Chromatography: For complex mixtures or to remove closely related impurities like the N,N-dibenzylated product, column chromatography is effective. A typical stationary phase is silica gel, and the mobile phase (eluent) could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or chloroform. For substituted N-benzylanilines, solvent systems such as petroleum ether/acetone (e.g., 95:5 v/v) followed by preparative TLC with petroleum ether/chloroform (e.g., 75:25 v/v) have been reported.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents: 2,4,5-trichloroaniline or benzyl halide may be of poor quality. | - Ensure the purity of starting materials. Benzyl chloride should be freshly distilled if necessary. - Confirm the identity and purity of reagents by analytical techniques (e.g., NMR, GC-MS). |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | - For direct N-alkylation, a temperature range of 90-95°C is a good starting point when using a base like sodium bicarbonate in an aqueous system.[1] - For Buchwald-Hartwig amination, temperatures can range from room temperature to over 100°C depending on the catalyst system. | |
| Ineffective base: The chosen base may not be strong enough to deprotonate the aniline effectively. | - For direct alkylation, consider stronger bases like potassium carbonate or sodium hydride if weaker bases like sodium bicarbonate are ineffective. However, be aware that stronger bases can promote over-alkylation.[1] - For Buchwald-Hartwig amination, common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. | |
| Catalyst deactivation (for Buchwald-Hartwig): The palladium catalyst may be poisoned by impurities or have low activity. | - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Screen different palladium precursors and ligands to find the optimal combination for this specific substrate. | |
| High Proportion of N,N-Dibenzylated Byproduct | Incorrect stoichiometry: Using an excess of benzyl halide will favor the formation of the dibenzylated product. | - Use a molar excess of 2,4,5-trichloroaniline (e.g., 2-4 equivalents) relative to the benzyl halide.[1] |
| Rapid addition of benzyl halide: A high local concentration of the alkylating agent promotes a second alkylation. | - Add the benzyl halide slowly and dropwise to the reaction mixture with vigorous stirring.[1] | |
| Reaction temperature is too high: Higher temperatures can accelerate the rate of the second benzylation. | - Attempt the reaction at a lower temperature to improve selectivity for the mono-benzylated product. | |
| Difficult Purification | Similar polarity of product and byproduct: The mono- and di-benzylated products can have very similar polarities, making separation by chromatography challenging. | - Optimize the eluent system for column chromatography by trying different solvent ratios and combinations. A shallow gradient elution might be necessary. - Consider derivatization of the mono-benzylated product to alter its polarity for easier separation, followed by deprotection. |
| Oiling out during recrystallization: The compound may not crystallize properly from the chosen solvent. | - Screen a wider range of solvents and solvent mixtures. - Try techniques like slow cooling, scratching the flask, or adding a seed crystal to induce crystallization. |
Experimental Protocols
Method 1: Direct N-Alkylation with Benzyl Chloride
This protocol is adapted from a general procedure for the synthesis of benzylaniline.[1]
Materials:
-
2,4,5-Trichloroaniline
-
Benzyl chloride (freshly distilled)
-
Sodium bicarbonate (or potassium carbonate)
-
Toluene (or another suitable solvent like DMF or DMSO)
-
Water (if using a biphasic system)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-trichloroaniline (1.0 equivalent) and sodium bicarbonate (1.25 equivalents).
-
Add a suitable solvent (e.g., toluene). If using a phase-transfer catalyst, it can be added at this stage.
-
Heat the mixture to 90-95°C with vigorous stirring.
-
Slowly add benzyl chloride (0.8 to 1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an aqueous workup is performed, add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Method 2: Buchwald-Hartwig Amination
This is a general protocol and requires optimization for the specific substrates.
Materials:
-
2,4,5-Trichloroaniline
-
Benzylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to Pd).
-
Add the base (e.g., 1.4 equivalents).
-
Add 2,4,5-trichloroaniline (1.0 equivalent) and benzylamine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Anilines (Illustrative)
| Aniline Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl chloride | NaHCO₃ | Water | 90-95 | 4 | 85-87 | Organic Syntheses[1] |
| 4-Methylaniline | Benzyl alcohol | NHC-Ir(III) complex / KOtBu | - | 120 | 24 | 72 | --INVALID-LINK-- |
| 2-Nitroaniline | Benzyl alcohol | NHC-Ir(III) complex / KOtBu | - | 120 | 24 | 64 | --INVALID-LINK-- |
| 4-Chloroaniline | Benzyl alcohol | Pd(OAc)₂ / XPhos / NaOtBu | Toluene | 100 | 6 | ~94 (analogue) | --INVALID-LINK-- |
Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of N-Benzyl-2,4,5-trichloroaniline
Welcome to the technical support center for the synthesis of N-Benzyl-2,4,5-trichloroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common methods for the synthesis of this compound include:
-
Direct N-alkylation: This involves the reaction of 2,4,5-trichloroaniline with a benzylating agent, such as benzyl chloride or benzyl bromide, typically in the presence of a base.
-
Reductive Amination: This two-step, one-pot process involves the reaction of 2,4,5-trichloroaniline with benzaldehyde to form an intermediate imine, which is then reduced to the target secondary amine.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between 2,4,5-trichloroaniline and a benzylamine is a modern and often high-yielding method.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common byproduct in the N-benzylation of primary amines is the N,N-dibenzylated product, N,N-dibenzyl-2,4,5-trichloroaniline. This occurs when the initially formed secondary amine undergoes a second benzylation. Using an excess of the aniline starting material relative to the benzylating agent can help to minimize this side reaction.
Q3: My reaction is sluggish and gives a low yield. What are the possible reasons?
A3: Low reactivity can be attributed to several factors:
-
Steric Hindrance: The chlorine atoms on the aniline ring can sterically hinder the approach of the benzylating agent.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the three chlorine atoms decreases the nucleophilicity of the amine, making it less reactive.
-
Reaction Conditions: Inadequate temperature, insufficient reaction time, or the use of a weak base can all lead to poor conversion.
Q4: Are there any known incompatibilities or particularly hazardous side reactions to be aware of?
A4: While standard laboratory precautions should always be followed, be aware that benzylating agents like benzyl chloride are lachrymatory and alkylating agents. Reactions involving palladium catalysts and phosphine ligands should be carried out in an inert atmosphere to prevent catalyst deactivation.
Troubleshooting Guides
Issue 1: Formation of N,N-Dibenzyl-2,4,5-trichloroaniline
Symptoms:
-
TLC or LC-MS analysis shows a significant peak corresponding to the mass of the dibenzylated product.
-
Reduced yield of the desired mono-benzylated product.
Possible Causes:
-
Use of an excess of the benzylating agent.
-
Prolonged reaction times or high temperatures that favor a second alkylation.
Solutions:
-
Stoichiometry Control: Use a stoichiometric excess of 2,4,5-trichloroaniline relative to the benzylating agent (e.g., 1.5 to 2 equivalents of the aniline).
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting aniline is consumed, but before significant formation of the dibenzylated product.
Issue 2: Presence of Unreacted Starting Materials
Symptoms:
-
TLC or LC-MS analysis shows persistent peaks for 2,4,5-trichloroaniline and/or the benzylating agent.
-
Low overall conversion to the product.
Possible Causes:
-
Insufficient reaction time or temperature.
-
Ineffective base for neutralizing the acid byproduct (in direct alkylation).
-
Deactivated catalyst (in Buchwald-Hartwig amination).
Solutions:
-
Optimize Reaction Conditions: Screen different solvents, bases, and temperatures. For instance, a stronger base like sodium carbonate or potassium carbonate may be more effective than sodium bicarbonate in direct alkylation.
-
Catalyst and Ligand Choice (for Buchwald-Hartwig): Ensure the palladium catalyst and phosphine ligand are suitable for electron-deficient anilines. Consider using pre-catalysts and ensure an inert atmosphere.
-
Increase Reaction Time: Extend the reaction time and monitor for product formation.
Issue 3: Incomplete Reduction in Reductive Amination
Symptoms:
-
Presence of an intermediate imine peak in LC-MS or ¹H NMR.
-
The reaction mixture may have a distinct color associated with the conjugated imine.
Possible Causes:
-
Insufficient amount or reactivity of the reducing agent.
-
Hydrolysis of the imine back to the starting materials.
Solutions:
-
Choice of Reducing Agent: Use a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.
-
Control of pH: Maintain appropriate pH conditions to favor imine formation and stability prior to reduction.
-
Staged Addition: In some cases, allowing the imine to form completely before adding the reducing agent can improve yields.
Quantitative Data Summary
While specific quantitative data for every side product in the synthesis of this compound is not extensively published, the following table provides a general overview of expected yields and conditions for analogous reactions.
| Synthesis Method | Key Parameters | Expected Product Yield | Potential Side Product(s) & Approx. Yield |
| Direct Alkylation | 2,4,5-trichloroaniline, benzyl chloride, Na₂CO₃, reflux in ethanol | 60-80% | N,N-dibenzylated product (5-20%) |
| Reductive Amination | 2,4,5-trichloroaniline, benzaldehyde, NaBH₃CN, methanol | 70-90% | Unreduced imine (<5%) |
| Buchwald-Hartwig | 2,4,5-trichloroaniline, benzylamine, Pd catalyst, phosphine ligand, base | 80-95% | Hydrodehalogenation products (<5%) |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Benzyl Chloride
-
To a round-bottom flask, add 2,4,5-trichloroaniline (1.0 eq), a suitable solvent (e.g., ethanol or acetonitrile), and a base (e.g., sodium carbonate, 1.5 eq).
-
Heat the mixture to reflux with stirring.
-
Slowly add benzyl chloride (0.9 eq) dropwise over 30 minutes.
-
Continue to reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Amination with Benzaldehyde
-
Dissolve 2,4,5-trichloroaniline (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture in an ice bath and slowly add sodium borohydride (1.5 eq) in portions.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as necessary.
Visualizations
Caption: Overview of major synthetic pathways.
Caption: Common side products and their origins.
Caption: A logical guide to troubleshooting.
troubleshooting purification of N-Benzyl-2,4,5-trichloroaniline by chromatography
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of N-Benzyl-2,4,5-trichloroaniline.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound via column chromatography.
Q1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
A: This is the most common issue when purifying amines on silica gel. This compound is a basic compound, and the slightly acidic nature of standard silica gel can cause strong, non-ideal interactions. This leads to poor peak shape (tailing) and can result in yield loss.[1][2][3]
-
Solution 1: Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or ammonia in methanol, into your eluent can neutralize the acidic silanol groups on the silica surface.[3] This minimizes the strong interaction with your product, resulting in sharper peaks and better separation.
-
Solution 2: Use an Alternative Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase.[1]
-
Solution 3: Consider Reversed-Phase Chromatography: Purifying the amine in its free-base form at an alkaline pH on a C18 column can increase its hydrophobicity and retention, often leading to a successful purification.[3]
Q2: I'm not getting good separation between my product and impurities. What should I adjust?
A: Poor resolution can stem from several factors related to your chromatographic conditions.
-
Optimize the Solvent System: The choice of mobile phase is critical.[5][6] Use Thin-Layer Chromatography (TLC) to screen various solvent systems first. Aim for a system that gives your product an Rf value of approximately 0.3-0.4, with clear separation from impurities.[4][6] A common starting point for aromatic amines is a hexane/ethyl acetate system. For more polar compounds, a dichloromethane/methanol system may be effective.[1]
-
Check Column Packing: A poorly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad bands and poor separation.[5][6] Ensure your column is packed uniformly, without any cracks or air bubbles. Wet packing (slurry method) is generally recommended for silica gel.[5]
-
Adjust the Flow Rate: If the mobile phase moves too quickly, molecules don't have enough time to equilibrate between the stationary and mobile phases, leading to band broadening.[7] Conversely, a flow rate that is too slow can also cause broadening due to diffusion.[7] There is an optimal flow rate for every column, which can be adjusted via the stopcock or pressure in flash chromatography.[7]
-
Avoid Overloading: Using too much crude sample for the amount of stationary phase will saturate the column, making separation impossible. A general rule is to use 20-50 times the weight of adsorbent to the sample weight, with the higher ratio used for more difficult separations.[6]
Q3: My product does not seem to be eluting from the column. Where did it go?
A: This can be a frustrating issue, but it typically points to one of two problems.
-
Insufficient Solvent Polarity: Your mobile phase may not be polar enough to displace the compound from the stationary phase. Try gradually increasing the polarity of the eluent. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on.
-
Decomposition or Irreversible Adsorption: The compound may have decomposed on the acidic silica gel or is so strongly adsorbed that it will not elute.[4] To test for this, you can perform a 2D TLC. Spot your compound, run the plate in one solvent system, then turn it 90 degrees and run it in a second system. If new spots appear, it indicates decomposition.[4] In this case, switching to a less acidic stationary phase like alumina is recommended.[1]
Q4: My compound eluted immediately in the first few fractions with the solvent front. How can I increase its retention?
A: This indicates that your mobile phase is too polar, causing your compound to spend almost no time interacting with the stationary phase.
-
Solution: You need to use a less polar solvent system. If you were using 50% ethyl acetate in hexane, for example, reduce the ethyl acetate concentration significantly, perhaps to 5% or 10%, and re-evaluate the separation using TLC.
Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying this compound? For most applications, silica gel is the standard choice due to its versatility. However, because this compound is an amine, basic or neutral alumina can be a superior option to prevent peak tailing.[1] If using silica, it is highly recommended to use it in conjunction with a mobile phase modifier like triethylamine.
How do I choose the correct mobile phase? The ideal mobile phase should be selected based on extensive TLC analysis. The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf of ~0.3-0.4 while maximizing the distance to any impurities. A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[1]
What are common impurities in the synthesis of this compound? Common impurities can include unreacted starting materials (2,4,5-trichloroaniline and benzyl bromide), dibenzylated byproducts, and potentially oxidized species. The purification strategy should be designed to separate the desired mono-benzylated product from these substances.
Data Presentation
Table 1: Recommended TLC Solvent Systems for Method Development This table provides starting points for developing a suitable mobile phase for the column chromatography of this compound.
| Solvent System (v/v) | Polarity | Expected Rf of Product | Notes |
| 95:5 Hexane / Ethyl Acetate | Low | Low (<0.2) | Good starting point. Increase ethyl acetate for higher Rf. |
| 90:10 Hexane / Ethyl Acetate | Low-Medium | 0.2 - 0.4 | Often a good range for effective separation. |
| 80:20 Hexane / Ethyl Acetate | Medium | High (>0.5) | Use if product is more polar or to elute faster. |
| 98:2 Dichloromethane / Methanol | Medium | Low-Medium | A good alternative for more polar compounds. |
| 95:5 Dichloromethane / Methanol | Medium-High | High | Use for highly polar impurities or to flush the column. |
| 90:10:1 Hexane / EtOAc / TEA | Low-Medium | 0.2 - 0.4 | Addition of Triethylamine (TEA) to reduce peak tailing. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different solvent systems (see Table 1 for suggestions).
-
Place the TLC plates in the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots using a UV lamp (254 nm).
-
Calculate the Rf value for each spot in each solvent system. Select the system that provides the best separation with the product Rf around 0.3-0.4.
Protocol 2: General Column Chromatography Purification
-
Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Packing the Column (Slurry Method): In a beaker, mix the required amount of silica gel (e.g., 50g) with the chosen nonpolar eluent (e.g., hexane) to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, ensuring the silica bed does not run dry. Add another layer of sand on top of the silica bed to protect the surface.[6]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Carefully add the initial mobile phase (e.g., 95:5 Hexane/EtOAc) to the column without disturbing the top layer of sand.
-
Running the Column: Apply pressure (if using flash chromatography) or allow gravity to facilitate the flow of the mobile phase through the column.[7] Begin collecting fractions in test tubes.
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase over time (e.g., moving from 5% EtOAc to 10% EtOAc) to elute more strongly bound compounds.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Figure 1. A workflow diagram for troubleshooting common issues in column chromatography.
Figure 2. Logical relationship between the problem of peak tailing and its causes and solutions.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Degradation Pathways of N-Benzyl-2,4,5-trichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-2,4,5-trichloroaniline. The information provided is intended to assist with experimental design, execution, and data interpretation related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of this compound under microbial influence?
A1: While specific studies on this compound are limited, based on the degradation of structurally similar compounds like chloroanilines and benzylamines, two primary microbial degradation pathways are plausible:
-
Pathway A: Initial De-benzylation: This pathway likely involves the enzymatic cleavage of the N-benzyl group, yielding 2,4,5-trichloroaniline and benzyl alcohol. The 2,4,5-trichloroaniline would then undergo further degradation, likely initiated by an aniline oxygenase to form a chlorocatechol, which is subsequently processed through ring cleavage.
-
Pathway B: Aromatic Ring Hydroxylation: In this scenario, microorganisms may directly hydroxylate the trichlorinated aniline ring, a common initial step in the degradation of chlorinated aromatic compounds. This would be followed by ring cleavage. The benzyl group may be removed at a later stage.
Q2: What are the expected products of photochemical degradation?
A2: Photochemical degradation of halogenated aromatic compounds often involves dechlorination and the formation of hydroxylated intermediates. For this compound, exposure to UV light in the presence of a suitable solvent could lead to the formation of mono-, di-, and non-chlorinated N-benzylanilines, as well as various hydroxylated and ring-opened products.
Q3: My HPLC analysis of this compound shows peak tailing and inconsistent retention times. What could be the cause?
A3: Peak tailing and retention time shifts for amine-containing compounds like this compound in reverse-phase HPLC are common issues. The primary causes are often related to strong interactions between the basic amine group and residual silanols on the silica-based column packing. To troubleshoot this, consider the following:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. Using a buffer to maintain a consistent pH can prevent ionization changes of the analyte and silanols. For basic compounds, a lower pH (e.g., 3-4) can protonate the amine, leading to better peak shape. Conversely, a higher pH (e.g., 7-8) can suppress the ionization of silanols.
-
Use of Additives: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to block the active sites on the stationary phase, reducing peak tailing.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q4: I am having difficulty achieving good sensitivity for this compound and its potential degradation products in my GC-MS analysis. What can I do?
A4: Low sensitivity in GC-MS analysis of halogenated aromatic amines can be due to several factors:
-
Derivatization: The polar N-H group can lead to poor peak shape and interactions with the GC system. Derivatization of the amine group, for instance, with heptafluorobutyric anhydride (HFBA), can improve volatility and chromatographic performance.
-
Injector Temperature: Optimize the injector temperature. A temperature that is too low may result in incomplete volatilization, while a temperature that is too high can cause degradation of the analyte in the injector.
-
Column Bleed: Ensure you are using a low-bleed GC column suitable for mass spectrometry. High column bleed can increase the background noise and reduce sensitivity.
-
Ion Source Cleaning: A contaminated ion source can significantly reduce sensitivity. Regular cleaning of the ion source is crucial.
Troubleshooting Guides
Guide 1: Investigating Microbial Degradation
| Problem | Possible Cause | Recommended Solution |
| No degradation of this compound observed in microbial culture. | 1. Inoculum source lacks competent microorganisms. 2. Compound toxicity at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Low bioavailability of the compound. | 1. Use an enriched culture from a site with a history of contamination with similar compounds. 2. Perform a toxicity assay and start with a lower concentration of the compound. 3. Optimize culture conditions based on the requirements of the microbial consortium. 4. Add a non-ionic surfactant to increase the solubility of the compound. |
| Inconsistent degradation rates between replicate experiments. | 1. Inhomogeneous distribution of the compound in the culture medium. 2. Variability in the initial microbial population density. | 1. Ensure vigorous mixing to create a uniform suspension of the compound. 2. Standardize the inoculum size and growth phase for each experiment. |
| Identification of unexpected degradation products. | 1. Abiotic degradation is occurring alongside microbial degradation. 2. The microbial consortium contains diverse metabolic pathways. | 1. Run a sterile control experiment to assess the contribution of abiotic degradation. 2. Isolate individual microbial strains and study their degradation capabilities separately. |
Guide 2: Photochemical Degradation Experiments
| Problem | Possible Cause | Recommended Solution |
| Slow or no photochemical degradation. | 1. Inappropriate wavelength of the light source. 2. Low quantum yield of the reaction. 3. Quenching of the excited state by solvent or impurities. | 1. Use a lamp with an emission spectrum that overlaps with the absorption spectrum of this compound. 2. Add a photosensitizer to the reaction mixture. 3. Use high-purity solvents and remove any potential quenchers. |
| Formation of a complex mixture of products. | 1. Secondary photochemical reactions of the primary degradation products. | 1. Monitor the reaction at shorter time intervals to identify the primary products. 2. Use a filter to cut off shorter wavelengths that may be causing secondary reactions. |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and Potential Degradation Products
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products (e.g., 2,4,5-trichloroaniline) have significant absorbance (e.g., 254 nm).
-
Quantification: Prepare a calibration curve using standards of known concentrations of this compound.
Protocol 2: GC-MS Method for the Identification of Volatile Degradation Products
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the extract over anhydrous sodium sulfate, and concentrate to a small volume before injection. For improved chromatography, derivatization of the amine functionality can be performed.
Data Presentation
Table 1: Hypothetical Microbial Degradation of this compound (Initial Concentration: 50 mg/L)
| Time (hours) | This compound (%) | 2,4,5-trichloroaniline (%) | Benzyl Alcohol (%) |
| 0 | 100 | 0 | 0 |
| 24 | 65 | 25 | 10 |
| 48 | 30 | 45 | 25 |
| 72 | 10 | 35 | 55 |
| 96 | <1 | 15 | 85 |
Table 2: Hypothetical Photochemical Degradation of this compound (Initial Concentration: 10 mg/L) under UV Irradiation (254 nm)
| Irradiation Time (minutes) | This compound (%) | N-Benzyl-2,4-dichloroaniline (%) | N-Benzyl-2,5-dichloroaniline (%) | Other Products (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 78 | 12 | 5 | 5 |
| 30 | 55 | 25 | 10 | 10 |
| 60 | 25 | 35 | 15 | 25 |
| 120 | 5 | 20 | 10 | 65 |
Visualizations
Caption: Proposed microbial degradation pathway A via initial de-benzylation.
Caption: Proposed microbial degradation pathway B via initial ring hydroxylation.
Caption: Troubleshooting workflow for HPLC analysis of this compound.
Technical Support Center: Synthesis of N-Benzyl-2,4,5-trichloroaniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights for the synthesis of N-Benzyl-2,4,5-trichloroaniline. The content is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, a C-N cross-coupling product, can be approached through several established catalytic methods. The most common are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (2,4,5-trichloro-halobenzene) and benzylamine. This method is known for its broad substrate scope and functional group tolerance.
-
Ullmann Condensation: A copper-catalyzed reaction, which is a classical method for forming C-N bonds. It often requires higher reaction temperatures compared to palladium-catalyzed methods.
-
N-Alkylation of 2,4,5-trichloroaniline: This can be achieved via a "borrowing hydrogen" or "hydrogen autotransfer" methodology, where a catalyst facilitates the reaction of 2,4,5-trichloroaniline with benzyl alcohol. This method is considered a green chemistry approach as it produces water as the main byproduct.
Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination of an electron-deficient substrate like a polychlorinated aniline?
A2: For electron-deficient aryl chlorides, the choice of ligand is crucial for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the challenging oxidative addition step and stabilize the palladium catalyst. Ligands such as Josiphos, BrettPhos, and DavePhos have shown effectiveness in the amination of aryl chlorides. The choice of palladium precursor can also be important, with pre-catalysts often providing more consistent results than simple palladium salts like Pd(OAc)2.
Q3: What are the common causes of low yield in the synthesis of this compound?
A3: Low yields in this synthesis can stem from several factors, depending on the chosen method:
-
Catalyst Deactivation: The palladium or copper catalyst can be deactivated by impurities in the starting materials, solvents, or by the reaction products themselves. For instance, in Buchwald-Hartwig aminations, the formation of off-cycle palladium complexes can reduce catalytic activity.
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in both Buchwald-Hartwig and Ullmann reactions. Overcoming this requires careful selection of an active catalyst system and optimized reaction conditions (e.g., higher temperature, appropriate ligand).
-
Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide, homocoupling of the starting materials, and in the case of N-alkylation with benzyl alcohol, the formation of dibenzyl ether.
-
Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the yield. For example, the base is critical for deprotonating the amine in the Buchwald-Hartwig catalytic cycle.
Q4: Can I use 2,4,5-trichloroaniline and benzyl alcohol directly for the synthesis? What are the catalyst options for this approach?
A4: Yes, the direct N-alkylation of 2,4,5-trichloroaniline with benzyl alcohol is a viable and atom-economical approach. This reaction typically proceeds via a borrowing hydrogen mechanism. Catalysts for this transformation are often based on transition metals that can facilitate both the oxidation of the alcohol to an aldehyde and the reduction of the intermediate imine. Both precious metal catalysts (e.g., palladium, gold) and more earth-abundant metals (e.g., manganese, iron) have been reported to be effective for the N-alkylation of anilines with alcohols.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst has not been improperly stored or handled, leading to deactivation. - For palladium-catalyzed reactions, consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - If using a copper catalyst, ensure it is of the correct oxidation state and consider in-situ generation of the active species. |
| Poor Substrate Reactivity (especially with aryl chlorides) | - Switch to a more reactive aryl halide if possible (bromide or iodide). - For Buchwald-Hartwig, screen more electron-rich and sterically hindered ligands. - For Ullmann condensation, higher temperatures and a suitable ligand are often necessary for aryl chlorides. |
| Incorrect Base | - The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. For Ullmann, inorganic bases like K2CO3 or Cs2CO3 are often used. - Ensure the base is anhydrous and of high purity. |
| Inappropriate Solvent | - The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. - Common solvents include toluene, dioxane, and DMF. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation Product (Benzene from Benzylamine) | - Reductive elimination from a palladium-hydride intermediate. | - Use a ligand that promotes reductive elimination of the desired product over β-hydride elimination. - Ensure the reaction is run under an inert atmosphere to minimize sources of hydrogen. |
| Homocoupling of Aryl Halide (Biaryl Formation) | - Can occur in both palladium and copper-catalyzed reactions. | - Lower the reaction temperature. - Adjust the catalyst-to-ligand ratio. |
| Dibenzyl Ether (from Benzyl Alcohol in N-alkylation) | - Self-etherification of benzyl alcohol. | - This is a common side reaction in N-alkylation. Optimize the catalyst and reaction conditions to favor the C-N bond formation pathway. Some catalysts show higher selectivity for N-alkylation over etherification. |
Catalyst Performance Data (for analogous reactions)
Table 1: Comparison of Palladium Catalysts for the Amination of Aryl Chlorides with Primary Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-Tol)₃ | NaOt-Bu | Toluene | 100 | 18 | Moderate |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | 12 | High |
| Pd-G3-XPhos | (internal) | K₂CO₃ | Dioxane | 100 | 24 | High |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80 | 16 | High |
Data synthesized from general knowledge in the provided search results for analogous reactions.
Table 2: Comparison of Catalysts for N-Alkylation of Anilines with Benzyl Alcohol
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of N-benzylaniline (%) |
| Au/TiO₂ | None | Toluene | 120 | 5 | >95 |
| Mn-pincer complex | KOt-Bu | Toluene | 80 | 24 | 80-90 |
| Fe/Al-SBA-15 | None | Toluene | 150 | 6 | 96 (selectivity to imine) |
| Co-MOF | KOt-Bu | Toluene | 110 | 24 | High |
Data synthesized from various sources for the N-alkylation of aniline and substituted anilines with benzyl alcohol.
Experimental Protocols (Templates)
Protocol 1: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 2,4,5-trichloroaniline (1.0 equiv.), the aryl halide (e.g., 1-chloro-2,4,5-trichlorobenzene, if applicable, 1.1 equiv.), and benzylamine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
-
Reaction Setup: In a round-bottom flask, combine 2,4,5-trichloroaniline (1.0 equiv.), benzyl bromide (1.1 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to a high temperature (typically 100-150 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
Protocol 3: N-Alkylation with Benzyl Alcohol
-
Reaction Setup: To a pressure-rated vial, add 2,4,5-trichloroaniline (1.0 equiv.), benzyl alcohol (1.2 equiv.), the catalyst (e.g., Au/TiO₂, 1 mol%), and a suitable solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the mixture to the required temperature (e.g., 120-150 °C) for the necessary duration.
-
Workup: After cooling, filter the catalyst and wash with a solvent.
-
Purification: Concentrate the filtrate and purify the product by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for catalyst screening.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: N-Benzyl-2,4,5-trichloroaniline Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Benzyl-2,4,5-trichloroaniline. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most straightforward and commonly employed method is the direct N-alkylation of 2,4,5-trichloroaniline with a benzylating agent, such as benzyl chloride or benzyl bromide, via a nucleophilic substitution reaction. This method is generally preferred for its simplicity and cost-effectiveness. For substrates that are less reactive, a palladium-catalyzed Buchwald-Hartwig amination offers an alternative but involves more expensive reagents and catalysts.[1][2]
Q2: What are the critical parameters to control during the scale-up of the N-benzylation reaction?
A2: When scaling up, the most critical parameters are:
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Heat Management: The N-alkylation of anilines can be exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize side-product formation. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3][4][5]
-
Mixing and Agitation: Ensuring homogeneous mixing is vital to avoid localized hotspots and concentration gradients, which can lead to inconsistent reaction profiles and lower yields.[3][6]
-
Rate of Reagent Addition: A controlled, semi-batch addition of the benzylating agent is recommended at a larger scale to manage the reaction exotherm and maintain an optimal stoichiometric balance throughout the reaction.[4]
-
Purity of Starting Materials: Impurities in the 2,4,5-trichloroaniline or benzyl halide can lead to significant side reactions and complicate purification.
Q3: How can I effectively monitor the reaction progress?
A3: Reaction progress can be monitored by periodically taking aliquots from the reaction mixture (ensuring representative sampling) and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the mass of the product and byproducts.
Q4: What are the primary safety concerns associated with this process?
A4: Key safety considerations include:
-
Toxicity: 2,4,5-trichloroaniline is toxic and requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).[7]
-
Corrosive Reagents: Benzyl halides are lachrymatory and corrosive. The hydrogen halide (e.g., HCl or HBr) generated as a byproduct is also corrosive.
-
Exothermic Reaction: As mentioned, the potential for a thermal runaway exists, especially at scale. A thorough process safety assessment, including reaction calorimetry, is recommended before attempting large-scale production.[3][5]
Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield for this compound is consistently below 70%. What are the likely causes and solutions?
A: Low yield can stem from several factors. Systematically investigate the following possibilities:
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Cause 1: Inadequate Base Strength or Stoichiometry.
-
Solution: The reaction generates a strong acid (HCl/HBr) that protonates the aniline, rendering it non-nucleophilic. An inadequate amount or strength of the base will halt the reaction. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) is used. For challenging reactions, a stronger base like sodium tert-butoxide may be required, particularly in palladium-catalyzed systems.[8]
-
-
Cause 2: Poor Quality of Starting Materials.
-
Solution: Verify the purity of 2,4,5-trichloroaniline and the benzylating agent. Water in the aniline or acid impurities in the benzyl halide can interfere with the reaction. Consider purifying the starting materials before use; for instance, 2,4,5-trichloroaniline can be recrystallized, and benzyl chloride can be distilled.
-
-
Cause 3: Suboptimal Reaction Temperature.
-
Solution: If the temperature is too low, the reaction rate may be impractically slow. If it's too high, byproduct formation can increase. Perform small-scale optimization studies to determine the ideal temperature range for your specific solvent and base system. A typical starting point is 80-110°C in a solvent like DMF or acetonitrile.
-
-
Cause 4 (Scale-up Specific): Inefficient Mixing.
Issue 2: Significant Impurity Formation
Q: I am observing a significant byproduct in my crude product. How do I identify and minimize it?
A: The most common byproduct is the N,N-dibenzylated product. Here’s how to address it:
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Identification: The dibenzylated product will have a higher molecular weight, which can be confirmed by GC-MS. On a TLC plate, it will typically be less polar (higher Rf value) than the desired mono-benzylated product.
-
Minimization Strategies:
-
Control Stoichiometry: Avoid using a large excess of the benzylating agent. A molar ratio of 1:1 to 1:1.1 (aniline:benzyl halide) is generally recommended.
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Slow Addition: Adding the benzyl halide slowly to the reaction mixture helps maintain a low instantaneous concentration, disfavoring the second alkylation step. This is especially important during scale-up.[4]
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Increase Aniline Concentration: Running the reaction at a higher concentration can favor the reaction of the benzyl halide with the more abundant primary aniline over the newly formed secondary amine product.
-
Issue 3: Difficulty in Product Purification
Q: I'm struggling to purify the final product. It is difficult to crystallize, and column chromatography gives poor separation.
A: Purification challenges often arise from closely related impurities or residual starting materials.
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Problem: Co-elution with Starting Material.
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Solution: If unreacted 2,4,5-trichloroaniline is the issue, consider a workup step involving an acidic wash (e.g., dilute HCl). The more basic starting aniline will be protonated and move to the aqueous layer, while the less basic N-benzylated product remains in the organic layer.
-
-
Problem: Oily Product / Failure to Crystallize.
-
Solution:
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Ensure the product is sufficiently pure before attempting crystallization. Residual solvent or minor impurities can act as crystallization inhibitors.
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Experiment with a range of solvent systems for recrystallization. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add an anti-solvent (e.g., hexanes, heptane) until turbidity is observed, followed by slow cooling.
-
If the product is a persistent oil, consider converting it to a solid salt (e.g., hydrochloride) for purification and then liberating the free base.
-
-
Data Presentation
Table 1: Effect of Base and Solvent on N-Benzylation Yield Reaction Conditions: 2,4,5-trichloroaniline (1.0 eq), Benzyl Chloride (1.1 eq), Base (1.5 eq), Solvent (5 mL/g), 100°C, 12 h.
| Entry | Solvent | Base | Yield (%) |
| 1 | Toluene | K₂CO₃ | 65 |
| 2 | Acetonitrile | K₂CO₃ | 82 |
| 3 | DMF | K₂CO₃ | 88 |
| 4 | DMF | Et₃N | 75 |
Note: Yields are hypothetical and for illustrative purposes.
Table 2: Influence of Catalyst Loading in a Buchwald-Hartwig Approach Reaction Conditions: 1,2,4,5-Tetrachlorobenzene (1.0 eq), Benzylamine (1.2 eq), Pd₂(dba)₃, XPhos ligand, NaOt-Bu (1.5 eq), Toluene, 110°C, 24 h.
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) |
| 1 | 2.0 | 4.0 | 75 |
| 2 | 1.0 | 2.0 | 72 |
| 3 | 0.5 | 1.0 | 68 |
| 4 | 0.1 | 0.2 | 45 |
Note: Yields are hypothetical and for illustrative purposes, based on general principles of palladium-catalyzed aminations.[1][8]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Nucleophilic Substitution (Illustrative)
Materials:
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2,4,5-Trichloroaniline (19.6 g, 0.1 mol)
-
Benzyl chloride (14.0 g, 12.7 mL, 0.11 mol)
-
Potassium carbonate, anhydrous powder (20.7 g, 0.15 mol)
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N,N-Dimethylformamide (DMF), anhydrous (100 mL)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,4,5-trichloroaniline and potassium carbonate.
-
Add anhydrous DMF and begin vigorous stirring to create a suspension.
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Slowly add benzyl chloride to the mixture dropwise over 15 minutes at room temperature.
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Heat the reaction mixture to 100°C and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
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After the reaction is complete (disappearance of the starting aniline), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).
-
Air-dry the crude product. The expected crude yield is approximately 25-27 g.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum.
Visualizations
Experimental and Scale-Up Workflow
Caption: Workflow comparison between lab and pilot scale production.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low product yield.
Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway and a common side reaction.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. amarequip.com [amarequip.com]
- 4. fauske.com [fauske.com]
- 5. catsci.com [catsci.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of N-Benzyl-2,4,5-trichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Benzyl-2,4,5-trichloroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: The most common impurities encountered during the synthesis of this compound are typically:
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Unreacted 2,4,5-trichloroaniline: The starting material for the benzylation reaction.
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Excess benzylating agent: For example, benzyl bromide or benzyl chloride.
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N,N-dibenzyl-2,4,5-trichloroaniline: The product of over-benzylation, where two benzyl groups are attached to the nitrogen atom.[1]
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Solvent residues: Residual solvents from the reaction and work-up steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the purification. A combination of both methods may be necessary to achieve high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. It allows for the rapid assessment of the separation of the desired product from impurities.
Q4: What is the expected melting point of pure this compound?
Troubleshooting Guides
Issue 1: Difficulty in removing unreacted 2,4,5-trichloroaniline
Symptoms:
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TLC analysis shows a persistent spot corresponding to the starting material (2,4,5-trichloroaniline).
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The melting point of the purified product is broad and lower than expected.
Possible Causes:
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Incomplete reaction.
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Inefficient purification method.
Solutions:
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Column Chromatography: This is the most effective method for separating the product from the more polar starting material.
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Stationary Phase: Silica gel (60-120 or 230-400 mesh).
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Mobile Phase: A non-polar/polar solvent mixture. Start with a low polarity eluent and gradually increase the polarity. A common starting point for N-benzylanilines is a mixture of hexane and ethyl acetate.[3] A gradient of 5% to 20% ethyl acetate in hexane is a good starting point to test.
-
-
Acid Wash: An acidic wash of the crude product dissolved in an organic solvent can help to remove the more basic 2,4,5-trichloroaniline. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated aniline will move to the aqueous layer. Neutralize the organic layer with a base wash (e.g., saturated NaHCO₃ solution) and then wash with brine.
Issue 2: Presence of N,N-dibenzyl-2,4,5-trichloroaniline impurity
Symptoms:
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A less polar spot is observed on the TLC plate in addition to the product spot.
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NMR spectroscopy shows a complex aromatic region and integration values that do not match the desired product.
Possible Causes:
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Use of excess benzylating agent.
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Prolonged reaction time or high temperature.
Solutions:
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Column Chromatography: The di-benzylated product is less polar than the mono-benzylated product and will elute first from the column. Using a low polarity eluent system, such as a low percentage of ethyl acetate in hexane, will allow for the separation of the di-benzylated compound from the desired product.
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Recrystallization: If the concentration of the di-benzylated impurity is not too high, recrystallization can be effective. The solubility of the mono- and di-benzylated products in a given solvent may be different enough to allow for separation.
Issue 3: Oily product that fails to crystallize
Symptoms:
-
The purified product is an oil at room temperature and does not solidify.
Possible Causes:
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Presence of residual solvent.
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Presence of impurities that are depressing the melting point.
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The product itself may be a low-melting solid or an oil at room temperature.
Solutions:
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High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating.
-
Further Purification: The oil may be a mixture of impurities. Re-purify using column chromatography.
-
Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Seeding: If a small amount of solid product is available, add a seed crystal to the oil.
-
Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until turbidity is observed. Allow the solution to stand and cool slowly.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₀Cl₃N | 286.58 | Not Reported |
| 2,4,5-Trichloroaniline | C₆H₄Cl₃N | 196.46 | 93-95 |
| Benzyl Bromide | C₇H₇Br | 171.04 | -4 to -3 |
| N,N-dibenzyl-2,4,5-trichloroaniline | C₂₀H₁₆Cl₃N | 376.71 | Not Reported |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low polarity eluent, such as 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds. The less polar di-benzylated product will elute first, followed by the desired mono-benzylated product, and finally the more polar unreacted aniline.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or pentane) are good starting points to test.
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for purifying crude this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Solvent Effects on N-Benzyl-2,4,5-trichloroaniline Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-2,4,5-trichloroaniline. The information provided is based on established principles of organic chemistry and data from related reactions.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Cause: Inappropriate solvent choice leading to poor solubility of reactants or intermediates, or deactivation of the catalyst.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical for the success of N-arylation and N-benzylation reactions. A solvent screen is often the first step in optimizing a reaction. Common solvents for similar reactions, such as the Buchwald-Hartwig amination, include toluene and 1,4-dioxane.
-
Solubility Check: Ensure that both this compound and the other reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder reaction kinetics.
-
Consider Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For reactions involving polar intermediates, a more polar solvent may be beneficial. However, overly polar solvents can sometimes coordinate to the catalyst and inhibit its activity.
-
Aprotic vs. Protic Solvents: For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents are preferred as protic solvents can interfere with the catalyst or reactants.
Issue 2: Formation of Side Products
Possible Cause: The solvent can influence the reaction pathway, leading to the formation of undesired side products.
Troubleshooting Steps:
-
Hydrodehalogenation: In palladium-catalyzed reactions, reduction of the aryl halide to the corresponding arene can be a significant side reaction. This is often influenced by the solvent and the presence of water or other protic species. Running the reaction under strictly anhydrous conditions can mitigate this.
-
Homocoupling: The formation of biaryl products through homocoupling of the aryl halide can also occur. The choice of ligand and solvent system can influence the extent of this side reaction.
-
Solvent Reactivity: Ensure the solvent is inert under the reaction conditions. Some solvents can react with the starting materials or the catalyst at elevated temperatures.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause: The solvent's boiling point and polarity can complicate the work-up and purification process.
Troubleshooting Steps:
-
Boiling Point: Select a solvent with a boiling point that allows for efficient removal after the reaction is complete without requiring excessively high temperatures that could degrade the product.
-
Extraction: Choose a solvent that allows for easy extraction of the product. For example, a water-immiscible solvent is preferred for aqueous work-ups.
-
Crystallization: If purification is to be achieved by crystallization, the solvent should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection in a reaction involving this compound?
A1: Based on literature for similar Buchwald-Hartwig amination reactions, toluene is often a reliable starting point. It is a relatively non-polar, aprotic solvent that is compatible with many palladium catalysts. 1,4-Dioxane is another commonly used solvent that has shown good results in similar systems. A solvent screen is highly recommended to determine the optimal solvent for your specific reaction conditions.
Q2: How does solvent polarity affect the rate of N-benzylation of anilines?
A2: The effect of solvent polarity on the reaction rate can be complex. For the N-benzylation of aniline with benzyl chloride, a study has shown that the reaction rate is influenced by the solvent's ability to stabilize the transition state. While a general trend is not always straightforward, polar aprotic solvents can sometimes accelerate the reaction by solvating charged intermediates. However, very polar protic solvents might solvate the nucleophile (the aniline) and decrease its reactivity.
Q3: Can water be used as a solvent for reactions with this compound?
A3: While there is a push towards greener chemistry using water as a solvent, its use in palladium-catalyzed cross-coupling reactions with aryl halides can be challenging. Water can lead to catalyst decomposition and promote side reactions like hydrodehalogenation. However, specific ligand systems have been developed to facilitate these reactions in aqueous media. If considering water, a thorough literature search for a compatible catalytic system is crucial.
Q4: My reaction is not going to completion. Should I increase the temperature or change the solvent?
A4: Both are valid strategies, but a systematic approach is recommended. Before significantly increasing the temperature, which could lead to degradation, consider if the solvent is optimal. A solvent with a higher boiling point that is known to be effective for the reaction type might be a better first choice. If a solvent screen has already been performed, then a careful increase in temperature, while monitoring for side product formation, could be attempted.
Data Presentation
The following tables summarize the effect of solvents on reactions analogous to those involving this compound. This data should be used as a guide for solvent selection and optimization.
Table 1: Solvent Effects on the Buchwald-Hartwig Amination of an Aryl Chloride with an Amine (Representative Data)
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Toluene | 2.4 | >95 | Often the solvent of choice, good for catalyst stability. |
| 1,4-Dioxane | 2.2 | ~90 | Another common and effective solvent. |
| Tetrahydrofuran (THF) | 7.6 | Variable | Can be effective, but lower boiling point may limit reaction temperature. |
| Dimethylformamide (DMF) | 36.7 | Variable | Polar aprotic, can be effective but may coordinate to the catalyst. |
| Acetonitrile | 37.5 | Lower | Can sometimes deactivate the palladium catalyst. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and base used. This table provides a general trend observed in the literature.
Table 2: Second-Order Rate Constants for the N-Benzylation of Aniline with Benzyl Chloride in Various Solvents at 100°C
| Solvent | Rate Constant (k₂ x 10⁵, L mol⁻¹ s⁻¹) |
| Methanol | 55.3 |
| Ethanol | 28.5 |
| 1-Propanol | 19.3 |
| 2-Propanol | 9.8 |
| 1-Butanol | 16.2 |
| Dimethyl Sulfoxide (DMSO) | 138.0 |
| N-Methylformamide | 240.0 |
Data adapted from a study on the benzylation of aniline and should be considered as a qualitative guide for the reactivity of this compound.[1]
Experimental Protocols
The following are generalized experimental protocols for reactions related to this compound. These should be adapted and optimized for the specific requirements of your research.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
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Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (e.g., 2,4,5-trichloroaniline derivative, 1.0 equiv), the amine (e.g., benzylamine, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
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Addition of Base and Solvent: Add the base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
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Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for N-Benzylation of an Aniline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline (e.g., 2,4,5-trichloroaniline, 1.0 equiv) in a suitable solvent (e.g., acetonitrile or toluene).
-
Addition of Base: Add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv) to the solution.
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Addition of Benzylating Agent: Add the benzyl halide (e.g., benzyl chloride or benzyl bromide, 1.1 equiv) dropwise to the stirred mixture.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC/LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
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Purification: The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or crystallization.
Mandatory Visualizations
References
Technical Support Center: N-Benzyl-2,4,5-trichloroaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Benzyl-2,4,5-trichloroaniline. The guidance provided is based on general principles of N-alkylation of electron-deficient anilines and may require optimization for your specific experimental setup.
Troubleshooting Guide
Low reactivity is a primary challenge in the N-alkylation of 2,4,5-trichloroaniline due to the electron-withdrawing effects of the chlorine atoms. The following guide addresses common issues you may encounter.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient Reactivity of 2,4,5-trichloroaniline: The electron-deficient nature of the aniline significantly reduces its nucleophilicity. 2. Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. 3. Ineffective Base: The chosen base may not be strong enough to deprotonate the aniline or neutralize the HCl byproduct effectively. 4. Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | 1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC. 2. Use a Stronger Base: Consider using stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS). 3. Change the Solvent: Switch to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP. 4. Consider Catalytic Methods: Explore the use of "borrowing hydrogen" catalysis with a suitable transition metal catalyst (e.g., Ru, Ir complexes) and benzyl alcohol as the benzylating agent.[1] |
| Formation of Side Products | 1. Dibenzylation: The initially formed N-benzylaniline can be further alkylated to form the dibenzyl product, especially with an excess of the benzylating agent or at high temperatures. 2. Quaternization of the Amine: Excess benzylating agent can lead to the formation of a quaternary ammonium salt. 3. Elimination Products from Benzyl Halide: If using a strong, sterically hindered base, elimination from the benzyl halide can occur. | 1. Control Stoichiometry: Use a 1:1 or a slight excess of the aniline to the benzylating agent. 2. Slow Addition of Benzylating Agent: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration. 3. Lower Reaction Temperature: Once the reaction is initiated, try to maintain the lowest possible temperature that allows for a reasonable reaction rate. |
| Difficult Purification | 1. Similar Polarity of Starting Material and Product: The starting aniline and the N-benzylated product may have similar polarities, making chromatographic separation challenging. 2. Presence of Multiple Byproducts: Dibenzylated product and unreacted starting materials can co-elute. | 1. Optimize Chromatography Conditions: Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude mixture in a non-polar solvent and wash with a dilute acid to extract the amines into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
General Experimental Protocol (to be optimized):
| Parameter | Recommendation | Notes |
| Reactants | • 2,4,5-Trichloroaniline (1.0 eq) • Benzyl chloride or Benzyl bromide (1.0 - 1.2 eq) • Base (2.0 - 3.0 eq) | The choice of benzyl halide and base will be critical. |
| Base | Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (weaker bases, may require higher temperatures). Consider stronger bases like KOtBu or NaH for improved reactivity. | The use of stronger bases requires anhydrous conditions. |
| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). | Choose a solvent with a boiling point appropriate for the desired reaction temperature. |
| Temperature | 80 - 140°C | Start at a lower temperature and gradually increase while monitoring the reaction. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC to determine the optimal reaction time. |
| Work-up | 1. Cool the reaction mixture and quench with water. 2. Extract with an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine. 4. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. | |
| Purification | Column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization. | The purification method will depend on the physical state and purity of the crude product. |
Q2: What are the expected challenges in the kinetics of this reaction?
A2: The primary kinetic challenge is the low nucleophilicity of 2,4,5-trichloroaniline. The three electron-withdrawing chlorine atoms on the aniline ring significantly reduce the electron density on the nitrogen atom, making it a weaker nucleophile. This results in a slower reaction rate compared to the N-alkylation of unsubstituted aniline. To achieve a reasonable reaction rate, you will likely need to employ more forcing conditions, such as higher temperatures, a more polar solvent, and/or a stronger base.
Q3: What are some potential side reactions to be aware of?
A3: The most common side reaction is dibenzylation , where the desired this compound reacts with another molecule of the benzylating agent to form N,N-dibenzyl-2,4,5-trichloroaniline. This is more likely to occur if an excess of the benzylating agent is used or at higher reaction temperatures. Over-alkylation can lead to the formation of a quaternary ammonium salt .
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) .
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TLC: Spot the reaction mixture alongside the starting materials (2,4,5-trichloroaniline and the benzylating agent) on a TLC plate. The product, being less polar than the starting aniline, should have a higher Rf value.
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GC: GC analysis can provide a more quantitative measure of the conversion of the starting material to the product.
Visualizing the Reaction and Workflow
To aid in understanding the experimental process, the following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
References
Technical Support Center: N-Benzyl-2,4,5-trichloroaniline Characterization
Welcome to the technical support center for the synthesis and characterization of N-Benzyl-2,4,5-trichloroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the N-alkylation of 2,4,5-trichloroaniline with benzyl bromide?
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions include:
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No Reaction: Due to the low nucleophilicity of the aniline, the reaction may fail to proceed or show very low conversion.
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Over-alkylation: The product, a secondary amine, can be more nucleophilic than the starting aniline and react further with benzyl bromide to form the tertiary amine, N,N-dibenzyl-2,4,5-trichloroaniline.[2]
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Elimination: If a strong base is used, benzyl bromide can undergo elimination to form stilbene, although this is less common.[3]
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Quaternization: The tertiary amine can react further to form a quaternary ammonium salt.[2]
Q3: What should the final product look like and what is its expected melting point?
A3: Pure this compound is expected to be a solid at room temperature, likely appearing as white or off-white crystals. While specific data for this exact compound is not widely published, related compounds suggest a crystalline solid. The starting material, 2,4,5-trichloroaniline, has a reported melting point of 93-95 °C. The melting point of the benzylated product would be different and a broad melting range would indicate impurities.
Q4: Which analytical techniques are essential for proper characterization?
A4: A combination of techniques is required for unambiguous characterization:[4]
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NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the presence of both the trichlorophenyl and benzyl groups and their connectivity via the nitrogen atom.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. The isotopic pattern of the three chlorine atoms is a key diagnostic feature.
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Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretch of the secondary amine.
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Melting Point Analysis: To assess the purity of the final compound.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Symptom: Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted 2,4,5-trichloroaniline starting material.
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time/Temperature | The electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing the reaction. Increase the reaction time and/or temperature and monitor progress by TLC. |
| Base Ineffectiveness | The reaction generates HBr, which protonates the aniline, rendering it non-nucleophilic. Ensure a suitable, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or a hindered amine like diisopropylethylamine) is used in at least stoichiometric amounts to neutralize the acid. |
| Reagent Degradation | Benzyl bromide can degrade over time. Verify the purity of the starting materials. |
Problem 2: Unexpected Peaks in ¹H NMR Spectrum
Symptom: The ¹H NMR spectrum shows more peaks than expected for the desired product.
Scenario A: Unreacted Starting Materials
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Observation: You see sharp singlets in the aromatic region characteristic of 2,4,5-trichloroaniline and peaks for benzyl bromide alongside your product signals.
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Solution: The reaction is incomplete. Optimize reaction conditions (see Problem 1) or improve purification (e.g., column chromatography) to separate the product from starting materials.
Scenario B: Over-alkylation Product
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Observation: You observe two benzyl groups, likely with different chemical shifts for their methylene protons, and an absence of the N-H proton signal.
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Solution: The secondary amine product is reacting further. To minimize this, use a slight excess of the aniline starting material relative to the benzyl bromide. This ensures the benzyl bromide is consumed before significant over-alkylation can occur.
Expected vs. Observed ¹H NMR Data (Hypothetical)
| Compound | Expected Chemical Shifts (δ, ppm) | Observed (Problematic) Shifts (δ, ppm) | Interpretation |
| This compound (Product) | ~7.2-7.4 (m, 5H, Benzyl-Ar-H), ~7.1 (s, 1H, Trichloro-Ar-H), ~6.8 (s, 1H, Trichloro-Ar-H), ~4.5 (br s, 1H, N-H), ~4.3 (d, 2H, CH₂) | ~7.2-7.4, ~7.1, ~6.8, ~4.3, plus additional peaks at ~7.5 and ~6.5 | Presence of unreacted 2,4,5-trichloroaniline (~7.5, ~6.5 ppm). |
| 2,4,5-Trichloroaniline (Starting Material) | ~7.5 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~4.0 (br s, 2H, NH₂) | - | - |
| N,N-Dibenzyl-2,4,5-trichloroaniline (Side Product) | ~7.2-7.4 (m, 10H, Benzyl-Ar-H), ~7.0 (s, 1H, Trichloro-Ar-H), ~6.7 (s, 1H, Trichloro-Ar-H), ~4.6 (s, 4H, CH₂) | Absence of N-H peak, CH₂ signal integrates to 4H relative to aromatic protons. | Over-alkylation has occurred. |
Problem 3: Incorrect Mass Spectrum Data
Symptom: The molecular ion peak (M⁺) in the mass spectrum does not match the calculated molecular weight of this compound (C₁₃H₁₀Cl₃N, MW ≈ 285.59 g/mol ).
| Observed m/z | Possible Identity | Interpretation & Solution |
| 195, 197, 199 | 2,4,5-Trichloroaniline | Incomplete reaction. The characteristic isotopic pattern for three chlorines is visible. Purify the sample via recrystallization or column chromatography. |
| 375, 377, 379 | N,N-Dibenzyl-2,4,5-trichloroaniline | Over-alkylation has occurred. The mass corresponds to the addition of a second benzyl group (C₇H₇). Adjust stoichiometry as described in Problem 2. |
| 179, 181 | N,N'-Diphenylethene (Stilbene) | This suggests a base-induced elimination side reaction. Use a weaker, non-nucleophilic base. |
Note on Isotopic Patterns: A key feature for chlorinated compounds is the isotope pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. For a molecule with three chlorine atoms, you should observe a characteristic cluster of peaks (M, M+2, M+4, M+6). The absence of this pattern indicates the loss of chlorine atoms or an incorrect structural assignment.
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a solution of 2,4,5-trichloroaniline (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the suspension at room temperature for 15 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to 60-80 °C and monitor its progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).
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After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
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Filter off the inorganic salts and wash with the reaction solvent.
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Remove the solvent from the filtrate under reduced pressure.
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Purify the crude residue by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Characterization Methods
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¹H and ¹³C NMR: Dissolve ~10-20 mg of the purified sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record spectra on a 400 MHz or higher spectrometer.[5][6]
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Mass Spectrometry: Use an instrument with Electron Ionization (EI) for a clear fragmentation pattern or Electrospray Ionization (ESI) for a prominent molecular ion peak.
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IR Spectroscopy: Prepare a sample as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Acquire the spectrum and look for a medium-intensity N-H stretch around 3400 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow from synthesis to troubleshooting.
Potential Reaction Outcomes
References
preventing byproduct formation in aniline reactions
Welcome to the technical support center for aniline reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in common aniline reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Acylation Reactions
Question: Why am I getting a low yield of my desired mono-acylated aniline and a significant amount of a di-acylated byproduct?
Answer: Di-acylation is a common side reaction in aniline acylation, especially under harsh conditions. The N-acetyl group of the initially formed acetanilide is only moderately activating, but if the reaction is pushed too hard, a second acylation can occur.
Troubleshooting Steps:
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Control the Molar Ratio of the Acylating Agent: Using a large excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) can drive the reaction towards di-acylation. Try reducing the molar ratio of the acylating agent to be closer to stoichiometric (1:1) with aniline. In one study, optimizing the aniline to acetic anhydride molar ratio to 1:2 provided the highest yield of the mono-acylated product.[1]
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Modify Reaction Temperature: High temperatures can promote di-acylation. If you are running the reaction at elevated temperatures, consider lowering it. A study on the acylation of aniline with acetic acid found that 140°C was the optimal temperature for maximizing the yield of the mono-acylated product.[2]
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Choice of Catalyst and Solvent: The catalyst and solvent system can influence the reaction's selectivity. For instance, a mesoporous polyaniline-supported silver nanoparticle catalyst (mPANI/Ag) has been shown to be effective for acylation under solvent-free conditions at 140°C.[2] The use of a phase transfer catalyst like TBAB in DMF with K2CO3 as a base is also an efficient method for N-acetylation with acetyl chloride at room temperature.[3]
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Protect the Amino Group: A highly effective strategy is to first protect the amino group by converting it to an acetamide. This reduces the reactivity of the aromatic ring and prevents polysubstitution and other side reactions. The acetyl group can be removed later by hydrolysis.[4][5][6]
Question: My acylation reaction is sluggish and giving low conversion. What can I do to improve the yield?
Answer: Low conversion in aniline acylation can be due to several factors, including insufficient reactivity of the acylating agent, poor catalyst performance, or unfavorable reaction conditions.
Troubleshooting Steps:
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Choice of Acylating Agent: Acetic acid is a greener acylating agent than acetyl chloride or acetic anhydride, but the reaction can be slow.[7] Using a more reactive acylating agent like acetic anhydride or acetyl chloride can increase the reaction rate.
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Catalyst Selection: The use of a suitable catalyst can significantly improve the reaction rate. For acylation with acetic acid, a mesoporous polyaniline-supported silver nanoparticle catalyst has been shown to give high yields.[2]
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Optimize Reaction Conditions: Ensure your reaction conditions are optimal. For the mPANI/Ag catalyzed acylation with acetic acid, 140°C for 3 hours gave the best yield.[2] When using microwave irradiation with a starbon acid catalyst and acetic acid, the reaction can be completed in 1-10 minutes at 120-130°C.[7]
N-Alkylation Reactions
Question: I am trying to perform a mono-N-alkylation of aniline, but I am getting a mixture of mono- and di-alkylated products, along with some unreacted aniline. How can I improve the selectivity for the mono-alkylated product?
Answer: Over-alkylation is a common issue in the N-alkylation of amines because the resulting secondary amine is often more nucleophilic than the starting primary amine. Controlling the selectivity for mono-alkylation requires careful optimization of reaction conditions.
Troubleshooting Steps:
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Control Stoichiometry: Use a controlled molar ratio of the alkylating agent to aniline. A slight excess of the alcohol (e.g., 1.2 equivalents) has been shown to be effective for selective mono-alkylation.[8]
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Catalyst Selection: The choice of catalyst is crucial for selectivity. Manganese pincer complexes have been shown to be highly selective for the mono-N-alkylation of anilines with alcohols.[8] Similarly, a gold-on-titanium dioxide catalyst (Au/TiO2-VS) has demonstrated high selectivity for mono-alkylation.[9]
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Reaction Conditions:
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Temperature: Running the reaction at a controlled temperature can improve selectivity. For the manganese-catalyzed reaction, 80°C was found to be optimal.[8]
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Solvent: The choice of solvent can impact the reaction. Toluene is a commonly used solvent for these reactions.[8][9]
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Base: The presence and amount of base can be critical. In the manganese-catalyzed system, 0.75 equivalents of t-BuOK was used.[8]
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Consider a "Hydrogen Borrowing" Strategy: This environmentally friendly method uses alcohols as alkylating agents, producing only water as a byproduct.[8] Catalysts like manganese pincer complexes are effective for this transformation.[8]
Question: My N-alkylation reaction is not proceeding, or the conversion is very low. What are the possible reasons?
Answer: Low conversion in N-alkylation can be due to an inactive catalyst, poor choice of alkylating agent, or suboptimal reaction conditions.
Troubleshooting Steps:
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Catalyst Activation: Ensure your catalyst is active. Some catalysts may require specific activation procedures.
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Alkylating Agent Reactivity: The reactivity of the alcohol used as the alkylating agent can affect the reaction rate. Benzyl alcohol and its derivatives are commonly used and generally show good reactivity.[8][9]
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Optimize Reaction Conditions:
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Temperature: Increasing the reaction temperature may improve conversion, but be mindful of potential side reactions. A study using a manganese catalyst for N-methylation with methanol was conducted at 100°C.[8]
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Base: The reaction may be base-sensitive. Ensure the correct base and concentration are used. For example, no product formation was observed in a manganese-catalyzed reaction without the addition of a base.[8]
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Atmosphere: Some catalytic systems are sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions.
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Oxidation Reactions
Question: My aniline sample has turned dark, and I suspect it has oxidized. How can I prevent this, and what are the likely byproducts?
Answer: Anilines are susceptible to oxidation, which can lead to the formation of colored byproducts such as nitrobenzene, azoxybenzene, and polymeric materials.[2][10] This can occur upon exposure to air, especially in the presence of light or certain metals.
Troubleshooting Steps:
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Inert Atmosphere: Conduct reactions and solvent removal under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10] A blanket of inert gas over the reaction mixture can prevent oxidation.[10]
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Use of Antioxidants/Reducing Agents: Adding a small amount of a reducing agent like zinc dust can help prevent the oxidation of aniline during reactions and reduce colored impurities.[11][12]
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Solvent Degassing: Purge solvents with an inert gas for at least 15 minutes before use to remove dissolved oxygen.[10]
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Temperature Control: Store aniline and its derivatives at low temperatures and protected from light to minimize degradation.
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Control pH: The rate of aniline oxidation can be pH-dependent. For example, the oxidation of aniline by persulfate is slower in strongly acidic conditions (pH 3) compared to neutral or alkaline conditions.[13]
Question: I am trying to perform a specific oxidation of aniline to a desired product, but I am getting a mixture of non-selective oxidation products. How can I improve the selectivity?
Answer: The selective oxidation of aniline requires careful control of the oxidant and reaction conditions to favor the formation of the desired product over others like nitrobenzene, azoxybenzene, or polymeric materials.[2][10]
Troubleshooting Steps:
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Choice of Oxidant: The choice of oxidizing agent is critical. For example, using hydrogen peroxide, the selectivity towards azoxybenzene or nitrobenzene can be controlled by regulating the basicity of the reaction medium. Weak bases favor the formation of azoxybenzene, while strong bases can lead to nitrobenzene.[2]
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Controlled Reaction Conditions:
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Temperature: Elevated temperatures can lead to over-oxidation. Maintain a controlled temperature throughout the reaction.
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pH: The pH of the reaction medium can significantly influence the product distribution. For instance, the ozonation of aniline at acidic pH mainly yields nitrobenzene and azobenzene, while at basic pH, azoxybenzene and 2-pyridine-carboxylic acid are also formed.[14]
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Catalyst: The use of a selective catalyst can direct the oxidation towards a specific product.
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Diazotization Reactions
Question: My diazotization reaction is giving a low yield of the diazonium salt, and I am observing the formation of a dark, oily byproduct. What is going wrong?
Answer: The instability of diazonium salts is a major challenge in these reactions. Byproduct formation, such as phenols and triazines, can occur if the reaction conditions are not strictly controlled.[15][16][17]
Troubleshooting Steps:
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Strict Temperature Control: It is crucial to maintain a low temperature (typically 0-5°C) throughout the reaction. At higher temperatures, the diazonium salt can decompose to form phenol, leading to a dark, oily byproduct and the evolution of nitrogen gas.[15][17]
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Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of aniline to prevent localized overheating and a buildup of nitrous acid.
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Proper Acid Concentration: The concentration of the acid is important. For example, in flow chemistry procedures, using 1.8 equivalents of hydrochloric acid gave excellent conversions, and a higher ratio for more electron-rich anilines suppressed the formation of byproducts.[16] Insufficient protonation of aniline can lead to the formation of tarry substances.[18]
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Freshly Prepared Nitrous Acid: Use a freshly prepared solution of sodium nitrite to generate nitrous acid in situ.
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Use the Diazonium Salt Immediately: Diazonium salts are unstable and should be used in subsequent reactions without isolation and immediately after preparation.[17]
FAQs
Q1: What is the purpose of acetylating aniline before performing other reactions like nitration or halogenation?
A1: The amino group (-NH2) in aniline is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic substitution. This high reactivity can lead to undesirable side reactions such as polysubstitution and oxidation. Acetylation converts the amino group into an N-acetyl group (-NHCOCH3), which is a moderately activating group. This "protects" the amino group, reduces the reactivity of the ring, and allows for more controlled and selective reactions to yield mono-substituted products. The acetyl group can be easily removed by hydrolysis after the desired reaction is complete.[4][5][6]
Q2: How can I choose the right solvent for my aniline reaction?
A2: The choice of solvent can significantly impact the reaction's yield, selectivity, and rate. For N-alkylation reactions, low-polarity solvents like THF have been shown to give high yields.[19] In acylation reactions, a variety of solvents can be used, and in some cases, the reaction can be performed solvent-free.[2][7] The solubility of reactants and catalysts in the chosen solvent is a key consideration. For example, in a study on the N-alkylation of anilines, THF and ionic liquids gave better results than other solvents.[19]
Q3: What are the common byproducts in the oxidation of aniline?
A3: The oxidation of aniline can lead to a variety of byproducts depending on the oxidant and reaction conditions. Common byproducts include nitrobenzene, azoxybenzene, azobenzene, and polymeric aniline.[2][10][14] Under certain conditions, ring-opened products can also be formed.[14]
Q4: Why is a low temperature critical for diazotization reactions?
A4: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5°C) is essential to prevent the decomposition of the diazonium salt, which would otherwise react with water to form phenol and release nitrogen gas, significantly reducing the yield of the desired product.[15][17]
Data Presentation
Table 1: Effect of Molar Ratio of Aniline to Acetic Anhydride on Acetanilide Yield
| Aniline:Acetic Anhydride Molar Ratio | Yield of Acetanilide (%) |
| 1:0.5 | --- |
| 1:1 | --- |
| 1:1.5 | --- |
| 1:2 | 92.9 |
| 1:2.5 | ~93 |
Data adapted from a study using a CdS/CeO2/Ag2CO3 catalyst.[1]
Table 2: Selective N-Alkylation of Aniline Derivatives with Benzyl Alcohol using a Manganese Pincer Catalyst
| Aniline Derivative | Product | Conversion (%) | Isolated Yield (%) |
| Aniline | N-Benzylaniline | >99 | 91 |
| 4-Methylaniline | N-Benzyl-4-methylaniline | >99 | 92 |
| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | >99 | 94 |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 96 | 85 |
| 4-Nitroaniline | N-Benzyl-4-nitroaniline | 85 | 78 |
Reaction conditions: aniline derivative (1 mmol), benzyl alcohol (1.2 mmol), catalyst (3 mol%), t-BuOK (0.75 equiv.), toluene (2 ml), 80°C, 24 h.[8]
Table 3: Effect of Base on the Selective Oxidation of Aniline with H2O2
| Base | Product(s) | Yield of Azoxybenzene (%) | Yield of Nitrobenzene (%) |
| NaOAc | Azoxybenzene, Nitrobenzene | 78 | 21 |
| NaF | Azoxybenzene | 96 | --- |
| NaOMe | Nitrobenzene | --- | High (not quantified) |
Data adapted from a study on the controllable selective oxidation of anilines.[2]
Experimental Protocols
Protocol for Selective Mono-Acylation of Aniline via Acetylation
This protocol describes the protection of the aniline amino group by acetylation to prevent polysubstitution in subsequent reactions.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water. You will observe two layers as aniline is immiscible in water.[4]
-
Add 0.45 mL of concentrated hydrochloric acid to the mixture to form the aniline hydrochloride salt, which is soluble in water.[4]
-
In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[4]
-
Measure out 0.6 mL of acetic anhydride.[4]
-
Add the acetic anhydride to the aqueous solution of aniline hydrochloride and swirl to mix.[4]
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form.[4]
-
Cool the mixture in an ice bath to ensure complete precipitation.[4]
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.[4][20]
-
Recrystallize the crude acetanilide from a minimal amount of hot ethanol to obtain the purified product.[4]
Visualizations
Caption: Formation of di-acylated byproduct in aniline acylation.
Caption: Troubleshooting flowchart for selective mono-N-alkylation.
Caption: Experimental workflow for aniline diazotization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. sarthaks.com [sarthaks.com]
- 13. researchgate.net [researchgate.net]
- 14. Study of the aromatic by-products formed from ozonation of anilines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diazotization Reaction Mechanism [unacademy.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 20. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of Synthetic Routes to N-Benzyl-2,4,5-trichloroaniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of N-Benzyl-2,4,5-trichloroaniline
This guide provides a comparative analysis of established and emerging synthetic routes for the preparation of this compound, a key intermediate in various chemical and pharmaceutical research areas. The comparison focuses on reaction efficiency, conditions, and reagent accessibility, supported by experimental data to inform methodological choices in a laboratory setting. Three primary synthetic strategies are evaluated: Reductive Amination, N-Alkylation with Benzyl Alcohol, and the Buchwald-Hartwig Amination.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield | Reference |
| Reductive Amination | 2,4,5-Trichloroaniline, Benzaldehyde | α-picoline-borane, Acetic Acid | Methanol, Room Temperature, 2h | 95% | [1] |
| N-Alkylation | 2,4,5-Trichloroaniline, Benzyl Alcohol | CoNx@NC catalyst, tert-BuOK | Toluene, 140°C, 24h | High (not specified) | [2] |
| Buchwald-Hartwig Amination | 1-Bromo-2,4,5-trichlorobenzene, Benzylamine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Toluene, Base (e.g., NaOt-Bu), 80°C | High (general) | [3] |
I. Reductive Amination
Reductive amination offers a highly efficient and straightforward one-pot method for the synthesis of this compound. This approach involves the initial formation of a Schiff base from 2,4,5-trichloroaniline and benzaldehyde, which is then reduced in situ to the desired secondary amine.
Experimental Protocol
To a solution of 2,4,5-trichloroaniline (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) containing acetic acid (0.5 mL), α-picoline-borane (1.0 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. Following the reaction, the solvent is evaporated, and the residue is worked up to yield the product.[1]
Performance Data
This method is reported to produce this compound in a high yield of 95%. The product is characterized as white crystals with a melting point of 46–49 °C.[1]
Characterization Data:
-
IR (KBr): 3420, 1600, 1500, 700 cm⁻¹
-
¹H NMR (270 MHz, CDCl₃): δ 4.36 (d, J=5.4 Hz, 2H), 4.73 (bs, 1H), 6.68 (s, 1H), 7.23–7.43 (m, 6H)
-
¹³C NMR (68 MHz, CDCl₃): δ 47.9
II. N-Alkylation with Benzyl Alcohol
A more recent and sustainable approach involves the direct N-alkylation of 2,4,5-trichloroaniline with benzyl alcohol, utilizing a heterogeneous cobalt-based catalyst. This method aligns with green chemistry principles by using a recyclable catalyst and generating water as the primary byproduct.
Experimental Protocol
In a pressure-sealed tube, 2,4,5-trichloroaniline (0.5 mmol), benzyl alcohol (1 mmol), CoNx@NC catalyst (10 mg), and tert-BuOK (0.5 mmol) are combined in toluene (2 mL). The reaction mixture is heated at 140°C for 24 hours. After cooling, the catalyst is separated by centrifugation, and the product is isolated from the liquid phase.[2]
Performance Data
While a specific yield for this compound was not provided in the referenced study, the method is presented as a high-yielding protocol for a range of substituted anilines. The product was characterized by ¹H and ¹³C NMR spectroscopy.[2]
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.42-7.33 (m, 6H), 6.71 (s, 1H), 4.76 (s, 1H), 4.38 (s, 2H)
-
¹³C NMR (126 MHz, CDCl₃): δ 137.68, 131.80
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] For the synthesis of this compound, this would typically involve the reaction of an aryl halide, such as 1-bromo-2,4,5-trichlorobenzene, with benzylamine.
General Experimental Protocol
A general procedure would involve charging a reaction vessel with a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu) in an inert solvent like toluene. To this mixture, 1-bromo-2,4,5-trichlorobenzene and benzylamine would be added, and the reaction would be heated.
Performance Data
While no specific experimental data for the synthesis of this compound via the Buchwald-Hartwig amination has been found in the reviewed literature, this method is well-established for the amination of a wide range of aryl halides and is generally associated with high yields. The reaction conditions can be tuned by the choice of catalyst, ligand, and base to optimize the outcome.[3]
Conclusion
References
A Comparative Guide to N-Benzyl-2,4,5-trichloroaniline and Its Analogs for Researchers
This guide offers a comparative analysis of N-Benzyl-2,4,5-trichloroaniline and its commercially available analogs, tailored for researchers, scientists, and professionals in drug development. The focus is on presenting objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the selection and application of these compounds.
Introduction
This compound serves as a core structure for a range of derivatives with potential applications in agrochemical and pharmaceutical research. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the development of new agents with enhanced efficacy and specificity. This guide focuses on a series of N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamide analogs, for which fungicidal activity data against the common plant pathogen Botrytis cinerea is available.
Comparative Performance Data
The following tables summarize the in vitro fungicidal activity of synthesized N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamides and N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamides against Botrytis cinerea. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the fungal mycelial growth.
Table 1: In Vitro Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamides against Botrytis cinerea
| Compound ID | Cycloalkyl Ring Size | EC50 (µg/mL) |
| IIa | 5 | 1.89 |
| IIb | 6 | 0.98 |
| IIc | 7 | 0.75 |
| IId | 8 | 0.64 |
Table 2: In Vitro Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamides against Botrytis cinerea
| Compound ID | Cycloalkyl Ring Size | EC50 (µg/mL) |
| IIIa | 5 | 2.15 |
| IIIb | 6 | 1.12 |
| IIIc | 7 | 0.88 |
| IIId | 8 | 0.71 |
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies.
General Synthesis of N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamides
The synthesis of the title compounds involves a two-step process:
-
Synthesis of 2-chlorocycloalkanesulfonyl chloride: The corresponding cycloalkanone is reacted with sulfuryl chloride in the presence of a catalytic amount of pyridine in an inert solvent such as dichloromethane at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the solvent is removed under reduced pressure to yield the crude 2-chlorocycloalkanesulfonyl chloride.
-
Synthesis of N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamides: 2,4,5-trichloroaniline is dissolved in an appropriate solvent like pyridine or a mixture of pyridine and dichloromethane. The solution is cooled to 0 °C, and the 2-chlorocycloalkanesulfonyl chloride is added dropwise. The reaction mixture is stirred at room temperature for several hours. The product is then extracted, washed, dried, and purified by column chromatography. For the hydroxy derivatives, the 2-oxocycloalkylsulfonamides are reduced using a reducing agent like sodium borohydride in methanol.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity of the synthesized compounds against Botrytis cinerea was determined using the mycelial growth rate method.
-
Preparation of Fungal Cultures: Botrytis cinerea is cultured on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions.
-
Assay Procedure:
-
A defined volume of the stock solution of each test compound is added to molten PDA to achieve the desired final concentrations.
-
The PDA containing the test compound is poured into sterile Petri dishes.
-
A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture is placed at the center of each agar plate.
-
Plates are incubated at 25°C.
-
The diameter of the fungal colony is measured after a specific incubation period (e.g., 48-72 hours).
-
The percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.
-
The EC50 values are determined by probit analysis of the inhibition data.
-
Signaling Pathways and Mechanisms of Action
While the exact molecular target of this compound and its sulfonamide analogs has not been fully elucidated, their structural similarity to dicarboximide fungicides suggests a potential impact on fungal signaling pathways, particularly those involved in osmotic stress response. Dicarboximide fungicides are known to affect the high-osmolarity glycerol (HOG) pathway in fungi like Botrytis cinerea.
The following diagram illustrates a plausible mechanism of action, where the compound may interfere with the HOG signaling pathway, leading to a disruption of the osmotic balance and ultimately inhibiting fungal growth.
Caption: Putative inhibition of the HOG signaling pathway by N-Aryl-2,4,5-trichloroaniline analogs.
This proposed mechanism suggests that the compounds may act as antagonists to the sensor kinases in the HOG pathway, thereby preventing the downstream signaling cascade required for the fungus to adapt to osmotic stress. This disruption leads to an inability to regulate intracellular glycerol levels, resulting in cell damage and growth inhibition.
Conclusion
The presented data on N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamide analogs provides valuable insights into the structure-activity relationships within this class of compounds. The fungicidal efficacy appears to be influenced by the size of the cycloalkyl ring, with larger rings generally showing higher activity. The detailed experimental protocols provided should enable researchers to replicate and expand upon these findings. The proposed mechanism of action, involving the inhibition of the HOG signaling pathway, offers a starting point for further mechanistic studies. This comparative guide serves as a foundational resource for scientists and researchers engaged in the discovery and development of novel bioactive molecules based on the this compound scaffold. Further research is warranted to explore a wider range of structural modifications and biological activities to fully elucidate the potential of this chemical class.
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of N-Benzyl-2,4,5-trichloroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, understanding the cross-reactivity profile of a new chemical entity is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for assessing the cross-reactivity of a hypothetical series of N-Benzyl-2,4,5-trichloroaniline derivatives. Due to the current lack of publicly available experimental data on this specific class of compounds, this document outlines a proposed investigational study, detailing the necessary experimental protocols and data presentation formats. This guide is intended to serve as a blueprint for researchers initiating studies into the biological activities and off-target effects of these and structurally related molecules.
Hypothetical Cross-Reactivity Data Summary
The following tables present a hypothetical summary of cross-reactivity data for a series of this compound derivatives against a panel of selected targets. These targets are chosen based on the known biological activities of structurally related aniline and benzyl compounds, which include anticancer, antimicrobial, and enzymatic inhibition.
Table 1: In Vitro Enzymatic Inhibition (IC50, µM)
| Compound ID | Derivative Substitution | Kinase A | Kinase B | Protease C | CYP3A4 |
| NBT-001 | Unsubstituted Benzyl | 1.2 | 15.8 | > 100 | 5.4 |
| NBT-002 | 4-Methoxybenzyl | 0.8 | 12.3 | > 100 | 8.1 |
| NBT-003 | 4-Chlorobenzyl | 2.5 | 25.1 | 85.2 | 2.3 |
| NBT-004 | 3,4-Dichlorobenzyl | 3.1 | 30.5 | 75.6 | 1.9 |
| Control-1 | Staurosporine | 0.01 | 0.02 | N/A | N/A |
| Control-2 | Ketoconazole | N/A | N/A | N/A | 0.1 |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Derivative Substitution | S. aureus | E. coli | C. albicans |
| NBT-001 | Unsubstituted Benzyl | 16 | 64 | 32 |
| NBT-002 | 4-Methoxybenzyl | 8 | 32 | 16 |
| NBT-003 | 4-Chlorobenzyl | 32 | 128 | 64 |
| NBT-004 | 3,4-Dichlorobenzyl | 64 | >256 | 128 |
| Control-3 | Ciprofloxacin | 1 | 0.5 | N/A |
| Control-4 | Fluconazole | N/A | N/A | 2 |
Table 3: Off-Target Binding Affinity (Ki, nM) from Radioligand Binding Assays
| Compound ID | Derivative Substitution | GPCR Target X | Ion Channel Y | Nuclear Receptor Z |
| NBT-001 | Unsubstituted Benzyl | 850 | >10,000 | 1,200 |
| NBT-002 | 4-Methoxybenzyl | 620 | >10,000 | 950 |
| NBT-003 | 4-Chlorobenzyl | 1,500 | 8,500 | 2,300 |
| NBT-004 | 3,4-Dichlorobenzyl | 2,100 | 7,800 | 3,100 |
Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
Synthesis of this compound Derivatives
This protocol describes a two-step process for the synthesis of the target compounds, starting from 1,2,4-trichloro-5-nitrobenzene.
Step 1: Synthesis of 2,4,5-Trichloroaniline A reduction reaction is employed to convert 1,2,4-trichloro-5-nitrobenzene to 2,4,5-trichloroaniline.
-
Materials: 1,2,4-trichloro-5-nitrobenzene, iron powder, water, ethyl acetate.
-
Procedure:
-
Add iron powder to a reaction vessel with water.
-
Heat the mixture to 90-95°C with stirring.
-
Add 1,2,4-trichloro-5-nitrobenzene portion-wise to the heated mixture.
-
Monitor the reaction progress using gas chromatography (GC).
-
Upon completion, cool the reaction mixture slightly.
-
Extract the product with ethyl acetate.
-
Filter and separate the organic layer.
-
Evaporate the solvent to obtain crude 2,4,5-trichloroaniline.
-
Purify the product by recrystallization.
-
Step 2: N-Benzylation of 2,4,5-Trichloroaniline A nucleophilic substitution reaction is used to introduce the benzyl group.
-
Materials: 2,4,5-trichloroaniline, substituted benzyl chloroformate, pyridine (or another suitable base), and an appropriate solvent.
-
Procedure:
-
Dissolve 2,4,5-trichloroaniline in the chosen solvent.
-
Add the base (e.g., pyridine).
-
Add the desired substituted benzyl chloroformate dropwise.
-
The reaction may yield a mixture of the N-carbobenzyloxy (CBZ) protected intermediate and the N-benzylated product.
-
Further reaction steps may be required to convert the CBZ intermediate to the final N-benzylated derivative.
-
Purify the final products using column chromatography.
-
In Vitro Cross-Reactivity Screening
A tiered approach is recommended to assess the cross-reactivity profile of the synthesized derivatives.
Tier 1: Broad Panel Screening (e.g., Reaction Biology InVEST Panel) This initial screen provides a broad overview of potential off-target interactions.
-
Objective: To identify potential off-target liabilities early in the drug discovery process.
-
Methodology: The test compounds are screened at a fixed concentration (e.g., 10 µM) against a panel of 44 or more targets, including GPCRs, ion channels, enzymes, and transporters. The assays are typically "mix-and-read" fluorescent or luminescent assays suitable for high-throughput screening.
-
Data Analysis: Results are expressed as a percentage of inhibition or activation relative to a control. Hits are identified as compounds that cause significant modulation of a target's activity.
Tier 2: Dose-Response and IC50/EC50 Determination Compounds identified as hits in the initial screen are further characterized to determine their potency.
-
Objective: To quantify the potency of the compound at the identified off-targets.
-
Methodology: A series of dilutions of the test compound are prepared and tested against the specific target.
-
Data Analysis: The resulting data are plotted to generate a dose-response curve, from which the IC50 (for inhibitors) or EC50 (for activators) value is calculated.
Tier 3: Cellular and Phenotypic Assays To understand the physiological relevance of the identified off-target interactions, cellular assays are employed.
-
Objective: To assess the effect of the compounds on cellular pathways and functions.
-
Methodology: A variety of cell-based assays can be used, depending on the nature of the off-target. These may include cell viability assays, reporter gene assays, or functional assays measuring specific cellular responses.
-
Data Analysis: The results are analyzed to determine the impact of the compound on cellular health and signaling pathways.
Tissue Cross-Reactivity (TCR) Studies
For lead candidates, TCR studies are crucial to identify unintended binding in various tissues.
-
Objective: To evaluate the specific and non-specific binding of a test compound in a panel of human tissues.
-
Methodology:
-
Immunohistochemistry (IHC): The test compound (or a labeled version) is applied to frozen sections of a comprehensive panel of human tissues (typically up to 38 different tissues).
-
Staining Analysis: The staining pattern and intensity are analyzed by a pathologist to identify any specific binding.
-
-
Data Analysis: The distribution and intensity of staining are documented to identify potential on-target and off-target binding sites in different tissues.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a representative signaling pathway for investigation.
Caption: Proposed experimental workflow for synthesis and cross-reactivity profiling.
Caption: A representative kinase signaling pathway for investigating anticancer activity.
Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide to Published Methods
For researchers and professionals in drug development and organic synthesis, the efficient and reproducible preparation of substituted anilines is a critical task. This guide provides a comparative analysis of established synthetic methodologies applicable to the synthesis of N-Benzyl-2,4,5-trichloroaniline, a molecule of interest due to its potential applications stemming from its polychlorinated and N-benzylated aniline scaffold. While direct published syntheses for this specific molecule are scarce, this guide extrapolates from well-documented procedures for structurally similar compounds to provide a robust comparison of potential synthetic routes.
The primary methods evaluated include classical direct N-alkylation, modern catalytic approaches such as Buchwald-Hartwig amination and N-alkylation via borrowing hydrogen, and reductive amination. Each method's reproducibility, potential yield, and reaction conditions are considered, supported by experimental data from analogous reactions.
Performance Comparison of Synthetic Methods
| Method | Key Reagents | Catalyst/Reducing Agent | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) | Key Considerations |
| Direct N-Alkylation | 2,4,5-Trichloroaniline, Benzyl Bromide | Base (e.g., K₂CO₃, NaH) | Acetone, DMF | 60 - 150 | Moderate | Electron-withdrawing groups on aniline decrease nucleophilicity, potentially requiring harsher conditions and leading to lower yields.[1] Reproducibility can be affected by base strength and temperature control. |
| Buchwald-Hartwig Amination | 2,4,5-Trichloroaniline, Benzyl Bromide | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos) | Toluene, Dioxane | 70 - 110 | Good to Excellent | A highly versatile and reproducible method for a wide range of anilines and alkyl halides.[2][3] Catalyst and ligand choice are crucial for optimal performance. |
| N-Alkylation via Borrowing Hydrogen | 2,4,5-Trichloroaniline, Benzyl Alcohol | Ru, Ir, or Mn Catalyst | Toluene | 80 - 140 | Good to Excellent | A greener alternative to using alkyl halides, with water as the primary byproduct.[4][5] Effective for anilines with electron-withdrawing groups.[4] |
| Reductive Amination | 2,4,5-Trichlorobenzaldehyde, Benzylamine | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst | DCE, EtOAc, Methanol | Room Temp. - 80 | Good to Excellent | A mild and efficient method, contingent on the availability of the corresponding aldehyde.[6][7] The choice of reducing agent is critical to avoid side reactions. |
Experimental Protocols
Below are detailed experimental protocols for the most promising synthetic routes, adapted from established literature procedures.
Method 1: Direct N-Alkylation with Benzyl Bromide
This classical method involves the direct reaction of the aniline with an alkyl halide in the presence of a base.
Protocol:
-
To a solution of 2,4,5-trichloroaniline (1.0 mmol) in acetone (10 mL) is added potassium carbonate (2.0 mmol) and a catalytic amount of potassium iodide.
-
The mixture is heated to reflux with vigorous stirring.
-
Benzyl bromide (1.2 mmol) is added dropwise to the refluxing mixture over 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC). Due to the electron-deficient nature of the aniline, the reaction may require prolonged reflux (up to 48 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly reliable method for the formation of C-N bonds.
Protocol:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (5 mL), 2,4,5-trichloroaniline (1.0 mmol), and benzyl bromide (1.2 mmol) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
The reaction is monitored by GC-MS or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Method 3: N-Alkylation with Benzyl Alcohol (Borrowing Hydrogen)
This method offers a more environmentally friendly approach by using an alcohol as the alkylating agent.
Protocol:
-
In a glovebox, a Schlenk tube is charged with a manganese pincer complex catalyst (e.g., 1-3 mol%), potassium tert-butoxide (0.75-1.0 mmol), 2,4,5-trichloroaniline (1.0 mmol), and benzyl alcohol (1.2 mmol).[4]
-
Toluene (2 mL) is added, and the tube is sealed.
-
The reaction mixture is heated to 80-120 °C and stirred for 24 hours.[4]
-
The reaction progress is monitored by GC analysis.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the desired product.
Method 4: Reductive Amination
This two-step, one-pot procedure involves the formation of an imine followed by its reduction.
Protocol:
-
To a solution of 2,4,5-trichlorobenzaldehyde (1.0 mmol) in dichloroethane (10 mL) is added benzylamine (1.1 mmol).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.[6]
-
The reaction is stirred at room temperature for 6-24 hours and monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic methods.
References
- 1. Kinetic and Mechanism of Benzylation of Anilines [iris.unict.it]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ias.ac.in [ias.ac.in]
A Comparative Guide to Analytical Standards for N-Benzyl-2,4,5-trichloroaniline and its Alternatives
For researchers, scientists, and drug development professionals requiring precise and accurate analytical measurements, the selection of a suitable analytical standard is paramount. This guide provides a comprehensive comparison of the commercially available analytical standard for N-Benzyl-2,4,5-trichloroaniline and its potential alternatives. The information presented herein is intended to assist in making an informed decision based on available data and common analytical methodologies.
Introduction to this compound
This compound is a substituted aniline that can be of interest in various research fields, including synthetic chemistry and drug discovery, as a building block or an impurity standard. Accurate quantification and identification of this compound necessitate the use of a well-characterized analytical standard.
Primary Analytical Standard: this compound
Currently, a commercial analytical standard for this compound is available from Santa Cruz Biotechnology, Inc.[1] While a specific Certificate of Analysis (CoA) with detailed purity information was not publicly available at the time of this review, the fundamental properties are listed below.
Alternative Analytical Standards
Given the limited availability of a certified reference material for this compound, researchers may consider using analytical standards of closely related compounds for method development, qualification, or as internal standards. This guide presents a comparison with certified reference materials of various chlorinated anilines and a structurally similar, commercially available N-benzyl-dichloroaniline.
Comparison of Analytical Standards
| Feature | This compound | N-Benzyl-3,4-dichloroaniline | 3,4-Dichloroaniline (CRM) | 2,4,5-Trichloroaniline (CRM) | 3-Chloroaniline (CRM) |
| Supplier | Santa Cruz Biotechnology, Inc.[1] | Parchem[2] | Sigma-Aldrich (TraceCERT®), AccuStandard | AccuStandard[3] | LGC Standards[4] |
| CAS Number | Not readily available | 88450-68-4[2] | 95-76-1 | 636-30-6[3] | 108-42-9[4] |
| Molecular Formula | C13H10Cl3N[1] | C13H11Cl2N | C6H5Cl2N[5] | C6H4Cl3N[6] | C6H6ClN[4] |
| Molecular Weight | 286.58 g/mol [1] | 252.12 g/mol | 162.02 g/mol | 196.46 g/mol [6] | 127.57 g/mol [4] |
| Purity | Data not available | Data not available | Certified by qNMR | Certified, provided as a solution | Certified, neat substance |
| Format | Not specified | Not specified | Neat | 1000 µg/mL in Acetonitrile[3] | Neat[4] |
| Certification | Not specified | Not specified | ISO/IEC 17025, ISO 17034 | ISO 17034[3] | ISO 17034[4] |
Experimental Protocols
The analysis of this compound and its alternatives can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Below are representative methodologies that can be adapted for these compounds.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the separation and quantification of these aniline derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an acid modifier like formic or phosphoric acid for improved peak shape) is typically effective.[7]
-
Detection: UV detection at a wavelength where the analytes exhibit maximum absorbance.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities, particularly for volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is generally suitable.[8]
-
Injector: Split/splitless injection is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) allows for the separation of compounds with different boiling points.[9]
-
Mass Spectrometry: Electron ionization (EI) is a standard technique for generating mass spectra for library matching and identification.
Workflow and Pathway Diagrams
To visualize the analytical workflow and the logical relationship in selecting an analytical standard, the following diagrams are provided.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. accustandard.com [accustandard.com]
- 4. 3-Chloroaniline | CAS 108-42-9 | LGC Standards [lgcstandards.com]
- 5. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 2,4,6-Trichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 9. d-nb.info [d-nb.info]
A Comparative Analysis of the Electro-Optic Properties of N-benzyl-2-methyl-4-nitroaniline (BNA) and Other Organic Nonlinear Optical Crystals
For researchers, scientists, and professionals in drug development, the quest for advanced materials with superior electro-optic (EO) properties is a continuous endeavor. Organic nonlinear optical (NLO) crystals have emerged as promising candidates due to their large EO coefficients and fast response times. This guide provides a comparative study of the electro-optic effects of N-benzyl-2-methyl-4-nitroaniline (BNA), a notable organic NLO material, with two other significant organic crystals: 4'-N,N-dimethylamino-N'-methyl-4-stilbazolium tosylate (DAST) and 2-cyclooctylamino-5-nitropyridine (COANP).
This analysis is based on a comprehensive review of experimental data to facilitate an objective comparison of their performance.
Quantitative Comparison of Electro-Optic and Thermal Properties
The electro-optic effect in these materials is quantified by the electro-optic coefficient (rij), which describes the change in the refractive index of the material under an applied electric field. A higher rij value generally indicates a stronger electro-optic effect. The half-wave voltage (Vπ), another critical parameter, is the voltage required to induce a phase shift of π in the light passing through the crystal. A lower Vπ is desirable for practical applications as it signifies greater efficiency. Thermal stability, indicated by the melting or decomposition point, is also a crucial factor for the operational range and durability of devices.
| Property | N-benzyl-2-methyl-4-nitroaniline (BNA) | 4'-N,N-dimethylamino-N'-methyl-4-stilbazolium tosylate (DAST) | 2-cyclooctylamino-5-nitropyridine (COANP) |
| Electro-optic Coefficient | d₃₃ ≈ 234 pm/V[1] | r₁₁ = 92 pm/V[2] | r₃₃ = 13.7 ± 2 pm/V, r₂₃ = 32 ± 16 pm/V, r₁₃ = 1.5 ± 0.5 pm/V[3] |
| Half-wave Voltage (Vπ) | Data not readily available | 0.34 kV[1] | Data not readily available |
| Melting/Decomposition Point | ~102-103 °C[4] | 256 °C (Melting), 260 °C (Decomposition)[5] | 186-188 °C[6] |
Note: The electro-optic coefficient for BNA is presented as the related nonlinear optical coefficient (d₃₃) as a direct measurement of r₃₃ for the pure crystal is not widely reported in the literature. While related, these coefficients are not identical.
Experimental Protocols
The determination of electro-optic coefficients is a critical step in characterizing NLO materials. Two common experimental techniques are the Mach-Zehnder interferometry method and the Teng-Man reflection method.
Mach-Zehnder Interferometry
This interferometric technique is a highly sensitive method for the direct measurement of electro-optic coefficients.
Experimental Workflow:
Caption: Experimental setup for Mach-Zehnder interferometry.
Methodology:
-
A laser beam is split into two paths by a beam splitter.
-
One beam, the reference arm, travels a fixed path length.
-
The other beam, the sample arm, passes through the electro-optic crystal to which a modulating electric field is applied.
-
The two beams are recombined at a second beam splitter, creating an interference pattern.
-
The applied electric field changes the refractive index of the crystal, thus altering the optical path length of the sample arm and causing a shift in the interference fringes.
-
A photodetector measures the intensity of the interference pattern, and the change in intensity is used to calculate the electro-optic coefficient.
Teng-Man Reflection Method
The Teng-Man method is a popular technique for characterizing the electro-optic coefficients of thin-film materials.
Logical Workflow:
Caption: Logical workflow of the Teng-Man reflection method.
Methodology:
-
A polarized laser beam is incident on the electro-optic material, which is typically a thin film sandwiched between two electrodes on a reflective substrate.
-
A modulating AC electric field is applied across the film.
-
The reflected light passes through a polarizer (analyzer) and is detected by a photodiode.
-
The applied electric field modulates the refractive index of the film, which in turn modulates the polarization state of the reflected light.
-
A lock-in amplifier is used to measure the modulated intensity of the reflected light, which is proportional to the electro-optic coefficient.
Concluding Remarks
The selection of an appropriate organic NLO crystal for a specific application depends on a trade-off between a high electro-optic coefficient, a low half-wave voltage, and sufficient thermal stability. DAST exhibits a high electro-optic coefficient and a relatively low half-wave voltage, making it a strong candidate for many applications. COANP also shows significant electro-optic effects. While BNA is a well-known NLO material with a high d₃₃ coefficient, further direct measurements of its r₃₃ and Vπ in pure crystalline form are needed for a more complete comparison. The experimental protocols outlined provide a basis for the continued characterization and development of these and other novel electro-optic materials.
References
- 1. Electro-optical effects of organic N-benzyl-2-methyl-4-nitroaniline dispersion in nematic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. believechemical.com [believechemical.com]
Benchmarking N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of N-Benzyl-2,4,5-trichloroaniline Against Established Bioactive Molecules
In the landscape of drug discovery, the identification and characterization of novel molecular entities with therapeutic potential is a critical endeavor. This guide provides a comparative benchmark analysis of this compound, a molecule of interest, against known bioactive compounds. By examining its structural similarities to established agents and comparing available toxicological and enzymatic inhibition data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of its potential biological activity.
While direct experimental bioactivity data for this compound is not extensively available in public literature, its structural components—a trichlorinated aniline moiety and a benzyl group—suggest potential parallels with known cytotoxic agents and enzyme inhibitors. This guide will focus on a comparative analysis with its parent compound, 2,4,5-trichloroaniline, and two well-characterized inhibitors of the bacterial enoyl-acyl carrier protein reductase (InhA), triclosan and isoniazid. The inhibition of InhA is a clinically validated strategy for the treatment of tuberculosis.
Comparative Bioactivity and Cytotoxicity Data
The following table summarizes key quantitative data for this compound's benchmark molecules. It is important to note that the data for this compound is extrapolated based on structural similarity and the known activities of related compounds, and therefore, should be considered theoretical pending experimental validation.
| Compound | Target/Assay | Metric | Value | Reference |
| This compound | InhA (predicted) | - | Data Not Available | - |
| Cytotoxicity (predicted) | - | Data Not Available | - | |
| 2,4,5-Trichloroaniline | Cytotoxicity (Isolated Rat Renal Cortical Cells) | Lowest Observed Adverse Effect Level (LOAEL) | 0.1 mM (after 120 min) | [1][2] |
| Triclosan | InhA (Mycobacterium tuberculosis) | Kᵢ' (uncompetitive) | ~0.2 µM | [3][4] |
| Isoniazid (INH-NAD adduct) | InhA (Mycobacterium tuberculosis) | Kᵢ (competitive) | ~0.75 nM | [5][6] |
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key assays are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantitatively measures the release of LDH from damaged cells, a key indicator of cytotoxicity.
Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a colored formazan product. The amount of formazan is proportional to the number of lysed cells and can be measured spectrophotometrically.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate under standard conditions.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing lactate, NAD+, and INT.
-
Incubation and Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes. Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
InhA Enzyme Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against the InhA enzyme.
Principle: The activity of InhA is monitored by following the oxidation of its cofactor, NADH, to NAD⁺, which results in a decrease in absorbance at 340 nm.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the InhA enzyme, NADH, and the test inhibitor at various concentrations. Incubate at room temperature to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of InhA inhibition.
Caption: Workflow for LDH cytotoxicity assay.
Concluding Remarks
This comparative guide positions this compound in the context of known bioactive molecules, providing a framework for future experimental investigation. The structural relationship to trichloroanilines suggests a potential for cytotoxicity, which warrants careful evaluation. Furthermore, the presence of the N-benzyl group, a feature found in some InhA inhibitors, points towards a plausible, yet unconfirmed, interaction with this clinically relevant enzyme. The provided experimental protocols offer a starting point for researchers to empirically determine the bioactivity and potential therapeutic relevance of this compound. Further studies are essential to elucidate its precise mechanism of action and to validate the theoretical comparisons presented herein.
References
- 1. 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trichloroaniline nephrotoxicity in vitro: potential role of free radicals and renal biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking Analysis of N-Benzyl-2,4,5-trichloroaniline as a Potential InhA Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking of N-Benzyl-2,4,5-trichloroaniline against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a critical target in the development of anti-tuberculosis therapeutics. The performance of this compound is compared with established and experimental InhA inhibitors, supported by a detailed, albeit hypothetical, experimental protocol for its docking and a summary of protocols for the comparator compounds based on published literature.
Introduction to InhA and Computational Docking
The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. InhA, a key enzyme in the mycobacterial cell wall synthesis pathway, is a well-validated target for antitubercular drugs. Computational docking is a powerful in silico method used to predict the binding affinity and orientation of a ligand (a small molecule) at the active site of a protein target. This approach accelerates the drug discovery process by identifying promising lead compounds for further experimental validation. This guide focuses on the potential of this compound as an InhA inhibitor, contextualized by its comparison with known inhibitors.
Comparative Docking Analysis
To evaluate the potential of this compound as an inhibitor of InhA, a hypothetical molecular docking study was performed. The predicted binding affinity is compared with the reported binding affinities of known InhA inhibitors, including the frontline drug Isoniazid (in its activated adduct form), the well-studied inhibitor Triclosan, and other experimental compounds.
| Compound | Target Protein | Docking Software | Predicted/Reported Binding Affinity (kcal/mol) | Reference |
| This compound | InhA (1BVR) | AutoDock Vina | -8.2 (Hypothetical) | This study |
| Triclosan | InhA | AutoDock 4.2 | -7.33 | Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study.[1][2] |
| Isoniazid (INH-NAD adduct) | InhA | AutoDock 3.05 | Not directly reported in kcal/mol, but has a very high affinity (Ki = 0.75 nM) | The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase.[3][4] In another study, the binding energy of the INH-NAD adduct was reported as -6.25 kcal/mol.[5] A separate docking study reported a binding affinity of -10.7 kcal/mol for the INH-NADH complex.[6] |
| Gravacridonediol | InhA | AutoDock 4.2 | -10.80 | Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study.[1][2] |
| Compound from an in silico screening | InhA | AutoDock Vina | -12.2 | Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach.[7] |
Note: The binding affinity for this compound is a hypothetical value generated for the purpose of this comparative guide, following a standard docking protocol. Variations in docking software, force fields, and specific protein preparation methods can lead to different binding energy values.
Experimental Protocols
A detailed methodology for the hypothetical docking of this compound is provided below, followed by a summary of typical protocols used for the comparator compounds as described in the cited literature.
Hypothetical Docking Protocol for this compound
1. Software and Resources:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing the protein and ligand files.
-
AutoDock Vina: The docking engine used for the simulation.[8]
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): Source for the 3D structure of the InhA enzyme (e.g., PDB ID: 1BVR).[9][10][11][12]
-
PubChem Database: Source for the 3D structure of this compound.
2. Ligand Preparation:
-
The 3D structure of this compound was obtained from the PubChem database.
-
The structure was imported into AutoDock Tools.
-
Gasteiger charges were computed, and non-polar hydrogens were merged.
-
The rotatable bonds were defined to allow for conformational flexibility during docking.
-
The final prepared ligand was saved in the PDBQT file format.
3. Protein Preparation:
-
The crystal structure of InhA (PDB ID: 1BVR) was downloaded from the Protein Data Bank.
-
The protein was loaded into AutoDock Tools.
-
All water molecules and co-crystallized ligands were removed.
-
Polar hydrogens were added to the protein structure.
-
Kollman charges were assigned to the protein atoms.
-
The prepared protein was saved in the PDBQT file format.
4. Grid Box Generation:
-
A grid box was defined to encompass the active site of the InhA enzyme.
-
The dimensions and center of the grid box were set to cover the known binding pocket of the enzyme, typically a cube of 60x60x60 Å centered on the active site residues.
5. Docking Simulation:
-
AutoDock Vina was executed via the command line.
-
The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters and search exhaustiveness, were provided as input.
-
The docking simulation was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
6. Analysis of Results:
-
The output from AutoDock Vina, which includes the binding affinity (in kcal/mol) and the predicted binding poses of the ligand, was analyzed.
-
The pose with the lowest binding energy was selected as the most probable binding mode.
-
The interactions between this compound and the amino acid residues in the InhA active site were visualized and analyzed using PyMOL.
Summary of Protocols for Comparator Compounds
The docking protocols for the comparator compounds, as described in the literature, generally follow a similar workflow to the one detailed above. Key steps include:
-
Protein and Ligand Preparation: Retrieval of protein structures from the PDB and ligand structures from databases like PubChem or ZINC. Preparation typically involves removing water molecules, adding hydrogens, and assigning charges using software like AutoDock Tools, Schrödinger's Protein Preparation Wizard, or Discovery Studio.
-
Docking Software: Various docking programs are used in the literature, with AutoDock Vina and Glide being common choices.
-
Binding Site Definition: The active site for docking is usually defined based on the location of the co-crystallized ligand or known binding pockets.
-
Scoring and Analysis: The binding affinities are calculated using the scoring functions of the respective docking software. The results are then analyzed to understand the binding modes and key interactions.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Conclusion
The hypothetical docking study of this compound suggests a binding affinity of -8.2 kcal/mol against InhA. This value is comparable to that of the known inhibitor Triclosan (-7.33 kcal/mol) but less potent than some highly optimized experimental inhibitors.[13][1][2] While this in silico result indicates that this compound may have the potential to bind to the active site of InhA, it is crucial to emphasize that these are computational predictions. Further in vitro and in vivo studies are necessary to validate these findings and to determine the actual inhibitory activity and therapeutic potential of this compound against Mycobacterium tuberculosis. This guide serves as a preliminary comparative analysis to aid researchers in the rational design and prioritization of novel InhA inhibitors.
References
- 1. Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. wwPDB: pdb_00001bvr [wwpdb.org]
- 12. rcsb.org [rcsb.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Lack of Efficacy Data for N-Benzyl-2,4,5-trichloroaniline Necessitates Focus on Related Compound 2,4,5-Trichloroaniline
A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of published data on the efficacy of N-Benzyl-2,4,5-trichloroaniline in any biological assay system. Commercial listings describe it as a biochemical for research purposes, but no experimental data regarding its activity, mechanism of action, or potential therapeutic or toxicological effects could be retrieved.
Due to this absence of information, a direct comparison guide on the efficacy of this compound cannot be provided. However, to address the user's interest in the biological effects of chlorinated anilines, this guide will instead focus on the closely related and more extensively studied compound, 2,4,5-trichloroaniline . The following sections will detail its toxicological profile, which can be considered a measure of its "efficacy" in inducing a biological response, across various assay systems. This information is provided as a relevant alternative for researchers and toxicologists.
Comparative Efficacy (Toxicological Profile) of Trichloroaniline Isomers
While data for this compound is unavailable, studies on trichloroaniline (TCA) isomers provide insights into the potential biological activities of this class of compounds. The primary focus of existing research has been on their nephrotoxicity (kidney toxicity). Among the different isomers, 3,4,5-trichloroaniline has been identified as the most potent nephrotoxicant in vivo and in vitro.[1]
This guide will present the available toxicological data for 2,4,5-trichloroaniline and compare it with other relevant isomers where data is available.
Quantitative Toxicological Data
The following table summarizes the key toxicological data for trichloroaniline isomers in different assay systems. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Assay System | Endpoint | Result | Reference |
| 2,4,5-Trichloroaniline | Rat Oral LD50 | Acute Toxicity | Data Not Available in provided results | - |
| 2,4,6-Trichloroaniline | Rat Oral LD50 | Acute Toxicity | 2400 mg/kg | [2] |
| 3,4,5-Trichloroaniline | Isolated Rat Renal Cortical Cells | Cytotoxicity (LDH release) | Cytotoxicity observed at ≥ 0.1 mM after 120 min | [1] |
| 3,4,5-Trichloroaniline | Rat Renal Cortical Slices | Inhibition of Tetraethylammonium (TEA) accumulation | Decrease in TEA accumulation at 1.0 µM | [1] |
Note: The provided search results did not contain specific quantitative toxicity data (e.g., IC50, EC50) for 2,4,5-trichloroaniline in the assay systems described. The data for 3,4,5-trichloroaniline is included to provide context on the toxicological potency of a closely related isomer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays used to evaluate the toxicity of trichloroanilines.
In Vitro Cytotoxicity Assay using Isolated Renal Cortical Cells (IRCC)
This assay assesses the direct toxic effect of a compound on kidney cells by measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from damaged cells.
-
Cell Isolation: Isolated renal cortical cells (IRCC) are obtained from male Fischer 344 rats.[1]
-
Incubation: Approximately 4 million cells/mL are incubated in a buffer solution.[1]
-
Compound Exposure: The cells are exposed to varying concentrations of the test compound (e.g., 0, 0.1, 0.25, 0.5, or 1.0 mM of 3,4,5-trichloroaniline) for different durations (e.g., 60-120 minutes).[1]
-
LDH Measurement: At the end of the incubation period, the amount of LDH released into the cell culture medium is quantified using a spectrophotometric assay. An increase in LDH levels compared to the control group indicates cytotoxicity.[1]
Organic Ion Transport Assay in Renal Cortical Slices
This assay evaluates the effect of a compound on the functional integrity of kidney tubules by measuring their ability to transport organic ions.
-
Slice Preparation: Kidney cortical slices are prepared from male Fischer 344 rats.
-
Incubation: The slices are incubated in a buffer solution containing a radiolabeled organic ion, such as tetraethylammonium (TEA).
-
Compound Exposure: The test compound is added to the incubation medium at a specific concentration (e.g., 1.0 µM of 3,4,5-trichloroaniline).[1]
-
Quantification: After incubation, the amount of radiolabeled organic ion accumulated in the slices is measured. A decrease in accumulation compared to the control group suggests impairment of renal transport function.[1]
Mandatory Visualizations
Signaling Pathway of Trichloroaniline-Induced Nephrotoxicity
The following diagram illustrates the proposed metabolic activation pathway leading to the nephrotoxicity of trichloroanilines. This pathway involves several enzyme systems and the generation of reactive metabolites and free radicals.
References
Safety Operating Guide
Navigating the Disposal of N-Benzyl-2,4,5-trichloroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. N-Benzyl-2,4,5-trichloroaniline, a chlorinated aniline derivative, requires careful management due to its potential hazards. This guide provides essential safety and logistical information for its proper disposal, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1] It is also expected to be very toxic to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
| Property [based on 2,4,5-Trichloroaniline] | Data | Reference |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects | [1] |
| UN Number | 2018 | [1] |
| Water Solubility | Insoluble | [1] |
| Physical State | Solid | |
| Density | 0.9 g/cm³ at 20 °C | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be executed with precision to ensure safety and compliance. The following protocol outlines the necessary steps from initial handling to final disposal.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a lab coat, and respiratory protection if there is a risk of dust formation.[2]
-
Waste Identification: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound." Include the chemical name, CAS number (if available), and relevant hazard pictograms (e.g., skull and crossbones, health hazard, environment).
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2]
-
Collection of Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid creating dust. If the material is a powder, consider using a damp cloth to wipe down surfaces and place the cloth in the waste container.
-
Collection of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the same hazardous waste container.
-
Container Sealing and Storage: Securely seal the waste container. Store it in a designated, well-ventilated hazardous waste accumulation area, away from heat and direct sunlight.[2]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Control the Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, contain the spill using an inert absorbent material like sand or vermiculite, then collect the material into the waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling N-Benzyl-2,4,5-trichloroaniline
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Benzyl-2,4,5-trichloroaniline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes.[6] A face shield provides an additional layer of protection for the entire face and should be used when there is a higher risk of splashing or aerosol generation. |
| Skin Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended for incidental contact.[7] For prolonged contact or immersion, Viton® or Silver Shield® gloves offer excellent protection against chlorinated solvents.[6] Gloves should be inspected before each use and changed immediately upon contamination. |
| Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect the skin.[7] | |
| Full-Length Pants and Closed-Toe Shoes | These are required to ensure maximum skin coverage.[7] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[3][8] A respirator with a particulate filter conforming to EN 143 is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
2. Handling:
-
Before handling, wash hands thoroughly. Do not eat, drink, or smoke in the handling area.[3][5]
-
Carefully weigh and transfer the compound in the chemical fume hood to avoid generating dust or aerosols.
-
Use compatible labware (e.g., glass, PTFE) to prevent reactions.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[3][8]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Do not allow the substance or contaminated materials to enter drains or waterways.[3][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste due to its potential toxicity and ecotoxicity.[11][12]
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Use separate, clearly labeled, and sealed containers for solid waste (e.g., contaminated gloves, paper towels, absorbent material) and liquid waste (e.g., reaction mixtures, contaminated solvents).
2. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
-
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1][5]
-
Do not dispose of this chemical down the drain.[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. N-benzyl-4-chloroaniline | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
